molecular formula C7H10N3NaO6S B1437214 Avibactam sodium, (+)- CAS No. 1383814-68-3

Avibactam sodium, (+)-

Cat. No.: B1437214
CAS No.: 1383814-68-3
M. Wt: 287.23 g/mol
InChI Key: RTCIKUMODPANKX-UYXJWNHNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avibactam sodium, (+)- is a useful research compound. Its molecular formula is C7H10N3NaO6S and its molecular weight is 287.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Avibactam sodium, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avibactam sodium, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCIKUMODPANKX-UYXJWNHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383814-68-3
Record name Avibactam sodium, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectrum of activity Avibactam sodium Class A C D beta-lactamases

Technical Guide: Spectrum and Kinetics of Avibactam Sodium Against Class A, C, and D -Lactamases

Executive Summary

Avibactam sodium represents a paradigm shift in


diazabicyclooctane (DBO)

Its mechanism is defined by reversible covalent inhibition .[1][2] It does not suffer from hydrolysis-induced turnover; instead, it recycles to its active form after inhibiting the enzyme.[3] This guide details the structural basis of this interaction across Ambler Classes A, C, and D, providing the kinetic data and experimental protocols necessary for high-fidelity characterization in drug discovery pipelines.

Molecular Mechanism: The Reversible Cycle

The defining feature of avibactam is its ability to evade the fragmentation pathway that limits older inhibitors.

The Chemical Pathway[1]
  • Acylation: The nucleophilic serine (Ser70 in Class A) attacks the amide bond of the avibactam DBO ring.

  • Ring Opening: The DBO ring opens to form a covalent carbamoyl-enzyme complex. Unlike

    
    -lactams, this complex is thermodynamically stable against hydrolysis.
    
  • Recyclization (The Critical Differentiator): Rather than being hydrolyzed (which destroys the inhibitor), the carbamoyl bond reforms the DBO ring, releasing intact avibactam back into solution to inhibit another enzyme molecule.

Visualization of the Reaction Cycle

AvibactamMechanismFreeFree Enzyme (E) + Avibactam (I)ComplexMichaelis Complex (E·I)Free->Complexk1 (Binding)Complex->Freek-1Complex->FreeRelease of Intact InhibitorAcylCovalent Acyl-Enzyme (E-I*) (Carbamoyl Complex)Complex->Acylk2 (Acylation/Ring Open)Acyl->Complexk-2 (Recyclization)HydrolysisHydrolysis Product (Inactive)Acyl->Hydrolysisk3 (Very Slow/Negligible)

Figure 1: Kinetic mechanism of Avibactam. Note the reversible step (

Spectrum of Activity: Class-Specific Analysis

Avibactam's spectrum is broad but possesses specific "blind spots" dictated by the geometry of the catalytic pocket.

Class A: Extended Spectrum (KPC, CTX-M, TEM, SHV)
  • Target: Serine nucleophile.[1]

  • Efficacy: Highly potent.

  • Key Insight: Avibactam restores activity against KPC-2 (Klebsiella pneumoniae carbapenemase), the primary driver of carbapenem resistance in Enterobacterales. It is also highly effective against CTX-M-15 (ESBL), where the acylation efficiency (

    
    ) reaches values as high as 
    
    
    [1].
Class C: The AmpC Breakthrough
  • Target: AmpC Cephalosporinases (Chromosomal and Plasmidic).[2][4]

  • Efficacy: Highly potent.

  • Differentiation: Legacy inhibitors (tazobactam) are poor inhibitors of AmpC. Avibactam effectively inhibits AmpC from Pseudomonas aeruginosa and Enterobacter cloacae.[4]

  • Structural Basis: The DBO ring fits snugly into the more constrained active site of Class C enzymes, forming a stable carbamate that resists deacylation by water [2].

Class D: The Selective Dichotomy

Class D (OXA) enzymes present a mixed profile. Avibactam is selective .

Enzyme Sub-TypePathogenAvibactam ActivityMechanistic Reason
OXA-48 K. pneumoniaeActive Hydrophobic bridge interactions stabilize the complex.
OXA-10 P. aeruginosaActive Canonical Class D architecture.
OXA-23/24/58 A. baumanniiInactive / Poor Steric hindrance in the active site prevents stable carbamoylation [3].
Quantitative Comparison (IC50 Data)

The following table summarizes inhibitory potency (


Ambler ClassEnzymeOrganismAvibactam IC50 (nM)Clinical Relevance
A KPC-2 K. pneumoniae~3 - 10 Carbapenem resistance
A CTX-M-15 E. coli~5 - 8 Major ESBL
C AmpC P. aeruginosa~5 - 15 Cephalosporin resistance
D OXA-48 K. pneumoniae~50 - 100 Carbapenem resistance
D OXA-23 A. baumannii> 10,000 RESISTANT
B NDM-1 K. pneumoniae> 100,000 RESISTANT (Zinc-dependent)

Experimental Protocols: Kinetic Characterization

To validate avibactam activity, simple MIC assays are insufficient for mechanistic understanding. You must perform time-dependent inhibition assays because avibactam is a slow-binding inhibitor.

Protocol: Determination of and

Objective: Determine the second-order rate constant for inhibition.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100 (prevents promiscuous aggregation).

  • Reporter Substrate: Nitrocefin (Chromogenic cephalosporin,

    
     = 486 nm).
    
  • Enzyme: Purified KPC-2 or AmpC (final conc. 1-5 nM).

Workflow:

  • Pre-Incubation (Critical Step):

    • Prepare a dilution series of Avibactam (0, 10, 50, 100, 500, 1000 nM).

    • Incubate Enzyme + Avibactam for varying times (

      
       = 0, 5, 10, 30, 60 min) at 30°C.
      
    • Reasoning: Avibactam requires time to form the covalent carbamoyl complex. Immediate measurement will underestimate potency.

  • Reaction Initiation:

    • Dilute the pre-incubation mix 1:100 into a solution containing Nitrocefin (

      
      ).
      
    • Note: The dilution prevents re-association of free inhibitor, isolating the off-rate or measuring residual activity.

  • Data Acquisition:

    • Measure Absorbance (486 nm) continuously for 5 minutes.

    • Calculate initial velocity (

      
      ) for each pre-incubation time point.
      
  • Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. [I] to determine 
      
      
      and
      
      
      .
Experimental Workflow Diagram

ProtocolWorkflowStep11. Pre-Incubation(Enzyme + Avibactam)Variable Time (t)Step22. Dilution Jump(Into Nitrocefin Substrate)Step1->Step2 Freeze EquilibriumStep33. Kinetic Readout(Absorbance @ 486nm)Step2->Step3 Measure Residual ActivityStep44. Data Fitting(k_obs vs. [I])Step3->Step4 Calculate k2/Ki

Figure 2: Step-by-step workflow for time-dependent inhibition kinetics.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[5][6] Proceedings of the National Academy of Sciences.

  • Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance."[7] Antimicrobial Agents and Chemotherapy.[1][2][8][9]

  • King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class D β-Lactamases." ACS Infectious Diseases.

  • Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Susceptibility Testing."

Technical Guide: Diazabicyclooctane (DBO) Scaffold Beta-Lactamase Inhibitors

[1]

Executive Summary

This technical guide provides an in-depth analysis of Diazabicyclooctane (DBO) beta-lactamase inhibitors (BLIs), a transformative class of non-beta-lactam small molecules designed to overcome multi-drug resistant (MDR) Gram-negative bacteria. Unlike legacy suicide inhibitors (e.g., clavulanate), DBOs utilize a reversible acylation mechanism and, in second-generation analogs, exhibit intrinsic antibacterial activity via Penicillin-Binding Protein (PBP) inhibition. This document details their structural biology, chemical synthesis, kinetic characterization, and the emerging resistance landscape.

Structural Biology & Mechanism of Action

The "Recyclable" Inhibition Paradigm

The primary distinction of the DBO scaffold (e.g., avibactam) compared to traditional beta-lactam-based inhibitors (clavulanate, tazobactam) is the reversible covalent inhibition mechanism.

  • Legacy Mechanism (Suicide Inhibition): Beta-lactam inhibitors are hydrolyzed by the enzyme, forming an acyl-enzyme intermediate that undergoes secondary fragmentation (often involving decarboxylation) to permanently disable the active site. This is "one-and-done."

  • DBO Mechanism (Reversible Acylation): The DBO core mimics the transition state of the beta-lactam ring. Upon attack by the catalytic Serine-70 residue of the beta-lactamase:

    • The urea ring opens, forming a stable carbamoyl-enzyme complex.

    • Crucially, this complex is resistant to hydrolysis (deacylation) by water.

    • Instead of fragmenting, the DBO molecule can recyclize (ring closure) and release the intact inhibitor, or remain covalently bound for a prolonged period (long residence time), effectively occupying the active site without being consumed.

The "Dual-Action" Enhancer Effect (Gen 2 DBOs)

Second-generation DBOs, specifically Zidebactam and Nacubactam , possess a bicyclo-acyl hydrazide side chain that confers a secondary mechanism:

  • Target 1: Inhibition of serine beta-lactamases (Ambler Class A, C, and some D).[1][2]

  • Target 2: High-affinity binding to PBP2 in Enterobacterales and Pseudomonas aeruginosa.[3]

    • Causality: Binding PBP2 disrupts the divisome, causing cells to form spheroplasts. When combined with a PBP3-binding partner (e.g., Cefepime), this creates a "double-hit" synergy that is lethal even in the presence of metallo-beta-lactamases (MBLs), as the DBO bypasses the MBL to attack the cell wall directly.

Mechanistic Pathway Diagram

DBO_MechanismFreeEnzymeFree Beta-Lactamase(Active Ser-70)MichaelisNon-CovalentMichaelis ComplexFreeEnzyme->Michaelis+ DBODBODBO Inhibitor(Intact Urea Ring)DBO->MichaelisAcylEnzymeCovalent Carbamoyl-Enzyme(Ring Open)Michaelis->AcylEnzymeAcylation (k2)Ser-70 AttackHydrolysisHydrolysis(Rare/Slow)AcylEnzyme->HydrolysisDeacylation (k3)(Inefficient)RecyclizationRecyclization(Ring Closure)AcylEnzyme->Recyclizationk_off (Reversible)Recyclization->FreeEnzymeReleaseRecyclization->DBORelease

Figure 1: The reversible acylation cycle of DBO inhibitors. Unlike suicide inhibitors, DBOs can reform their ring structure and disassociate intact.

Chemical Synthesis: The Urea Cyclization[4][5]

The synthesis of the diazabicyclooctane core is chemically challenging due to the strain inherent in the [3.2.1] bicyclic system. The critical step in industrial synthesis (e.g., Avibactam) is the formation of the urea bridge.

Key Synthetic Steps
  • Starting Material: Optimized routes often utilize ethyl-5-hydroxypicolinate or 5-hydroxypiperidine derivatives.

  • Chiral Resolution: Enzymatic resolution (lipase) is frequently used to establish the (2S, 5R) stereochemistry required for biological activity.

  • Urea Formation (The Critical Step):

    • The piperidine ring, substituted with a benzyloxyamine at C5, undergoes an intramolecular cyclization.

    • Reagent: Triphosgene is the standard reagent to carbonylate the diamine precursor, closing the bridge to form the urea.

    • Control: This reaction requires strict temperature control to prevent polymerization.

  • Sulfation: The final step involves hydrogenolysis of the benzyl protecting group followed by sulfation using a sulfur trioxide-trimethylamine complex (

    
    ) to yield the N-sulfonyloxy group, which is critical for positioning the molecule in the oxyanion hole of the enzyme.
    
Synthesis Workflow Diagram

Avibactam_SynthesisStartStart: Ethyl-5-hydroxypicolinateStep11. Hydrogenation & Lipase Resolution(Sets 2S, 5S stereochem)Start->Step1Step22. N-Boc Protection & Hydroxylamine IntroductionStep1->Step2Step33. Urea Cyclization(Reagent: Triphosgene)*CRITICAL STEP*Step2->Step3Step44. Deprotection (Hydrogenolysis)Step3->Step4Step55. Sulfation (SO3-NMe3)Step4->Step5FinalFinal: Avibactam SodiumStep5->Final

Figure 2: Industrial synthesis pathway for Avibactam, highlighting the critical urea cyclization step.

Experimental Protocols

Protocol A: Determination of Carbamoylation Kinetics ( )

This protocol measures the efficiency of the DBO inhibitor against a specific beta-lactamase using a reporter substrate (Nitrocefin).

Materials:

  • Purified Beta-lactamase (e.g., KPC-2, AmpC).

  • Reporter Substrate: Nitrocefin (

    
     stock).
    
  • Buffer: 50 mM Phosphate buffer, pH 7.0, 0.1 mg/mL BSA (to prevent enzyme adhesion).

  • Instrument: UV-Vis Spectrophotometer (read at 482 nm).

Methodology:

  • Baseline Establishment: Determine the

    
     and 
    
    
    of the enzyme with Nitrocefin alone to establish baseline hydrolysis rates.
  • Inhibitor Incubation: Prepare a range of DBO concentrations (e.g., 0.1

    
     to 10 
    
    
    ).
  • Reaction Initiation:

    • Mix Enzyme + DBO + Nitrocefin simultaneously (for competitive checking) OR

    • Pre-incubate Enzyme + DBO for varying times (

      
       min) before adding Nitrocefin (to measure time-dependent inhibition).
      
  • Data Acquisition: Monitor absorbance at 482 nm for 10 minutes.

  • Calculation:

    • Unlike classical Michaelis-Menten, DBOs often exhibit "slow-binding" kinetics.

    • Fit the progress curves to the equation:

      
      .
      
    • Plot

      
       vs. [I] to determine the second-order rate constant (
      
      
      ).
Protocol B: Synergistic MIC Determination (Checkerboard Assay)

To validate the "Enhancer" effect of Zidebactam or the restoration of activity by Avibactam.

Methodology:

  • Plate Setup: Use a 96-well microtiter plate.

  • Axis A (Beta-Lactam): Serial dilution of the partner antibiotic (e.g., Cefepime) along the X-axis (e.g., 64

    
     to 0.06 
    
    
    ).
  • Axis B (DBO Inhibitor): Serial dilution of the DBO (e.g., Zidebactam) along the Y-axis.

  • Inoculum: Add

    
     CFU/mL of the MDR test strain (e.g., K. pneumoniae KPC-3).
    
  • Incubation: 16-20 hours at 37°C.

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

    • 
      .
      
    • Interpretation: FICI

      
       indicates Synergism.
      

Comparative Data: DBO Generations

FeatureGen 1: AvibactamGen 2: RelebactamGen 3: Zidebactam / Nacubactam
Core Scaffold DiazabicyclooctaneDiazabicyclooctaneDiazabicyclooctane
C2 Substituent CarboxamidePiperidine ring (C2)Bicyclo-acyl hydrazide
Primary Target Class A, C, some DClass A, C, some DClass A, C, some D + PBP2
Efflux Liability ModerateLow (Piperidine charge prevents efflux)Low
Intrinsic Activity NoneNoneHigh (Spheroplast formation)
Key Indication CRE (KPC, OXA-48)CRE, MDR PseudomonasMBL-producers (NDM, VIM) via enhancer effect

Resistance Landscape

Despite the robust nature of DBOs, resistance has emerged, particularly in Klebsiella pneumoniae.

  • KPC-3 Mutations (D179Y):

    • Exposure to Ceftazidime-Avibactam can select for mutations in the KPC-3 omega loop (specifically D179Y).[4][5]

    • Consequence: This mutation stabilizes the acyl-enzyme complex with Ceftazidime, effectively turning the enzyme into a "Ceftazidimase," while simultaneously reducing the affinity for Avibactam. Paradoxically, this often restores susceptibility to Carbapenems (the "See-Saw" effect).

  • Porin Loss + Overexpression:

    • In Pseudomonas and Acinetobacter, resistance to DBO combinations (like Durlobactam) is often driven by the loss of OprD porins combined with massive overexpression of efflux pumps (MexAB-OprM), preventing the inhibitor from reaching the periplasmic space.

References

  • Mechanism of Avibactam & Relebactam: Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. [Link]

  • Zidebactam/Nacubactam Dual Mechanism: Moya, B., et al. (2017). WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[3][1][5][6][7][8][9][10][11] [Link]

  • Durlobactam & Acinetobacter: Durand-Réville, T. F., et al. (2017).[1] Antibacterial activity of the diazabicyclooctane inhibitor durlobactam against Acinetobacter baumannii.[2][6] Nature Microbiology. [Link]

  • Resistance Mechanisms (KPC-3 D179Y): Shields, R. K., et al. (2017).[5] Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases.[4][5] Antimicrobial Agents and Chemotherapy.[3][1][5][6][7][8][9][10][11] [Link]

  • Synthesis of Avibactam: Enna, M., et al. (2019). Scalable Synthesis of Avibactam. Organic Process Research & Development.[12] [Link]

Reversible Covalent Inhibition Mechanism of Avibactam: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phoenix" Inhibitor

Avibactam represents a paradigm shift in


-lactamase inhibition. Unlike "suicide inhibitors" (e.g., clavulanic acid, tazobactam) that permanently inactivate enzymes through fragmentation and irreversible acylation, Avibactam utilizes a reversible covalent mechanism . It functions as a diazabicyclooctane (DBO) non-

-lactam scaffold that covalently acylates the catalytic serine of the target enzyme, mimicking the transition state. Uniquely, this reaction is reversible: Avibactam can "recyclize" (reform its original ring structure) and release itself intact from the enzyme active site.[1] This "Phoenix-like" ability to regenerate allows a single Avibactam molecule to inhibit multiple enzyme copies over time, although its primary efficacy stems from a long residence time (

) on the target.

This guide details the molecular mechanics, kinetic characterization, and experimental validation of this mechanism.

Part 1: The Molecular Mechanism

Structural Pharmacophore

Avibactam is not a


-lactam.[1][2][3][4][5][6][7][8] It lacks the fused four-membered ring responsible for the instability of penicillins.
  • Core Scaffold: Diazabicyclooctane (DBO) ring.[9]

  • Reactive Center: The amide bond within the 5-membered ring (C7=O).

  • Positioning Group: A sulfate group (

    
    ) at the N1 position, which mimics the C3/C4 carboxylate of 
    
    
    
    -lactams, anchoring the molecule via interactions with Asn132 and Asn104 (Class A numbering).
The Reaction Coordinate

The inhibition follows a three-step chemical pathway:

  • Non-Covalent Binding (

    
    ):  Avibactam enters the active site. The sulfate group aligns the molecule via electrostatic networks.
    
  • Acylation (

    
    ):  The catalytic nucleophile (Ser70  in Class A, Ser64  in Class C) attacks the carbonyl carbon (C7) of the Avibactam amide.
    
  • Ring Opening & Stabilization: The C7-N6 bond cleaves, opening the DBO ring. Unlike

    
    -lactams, this does not lead to fragmentation. The result is a stable carbamoyl-enzyme complex .
    
  • Recyclization (

    
    ):  This is the critical differentiator. Mediated by a proton shuttle (involving Lys73  and Ser130 ), the N6 nitrogen nucleophilically attacks the C7 carbonyl, reforming the C7-N6 bond, closing the ring, and releasing intact Avibactam.
    
Mechanism Visualization

The following diagram illustrates the reversible covalent cycle.

AvibactamMechanism Free Free Enzyme (E) + Avibactam (I) Complex Michaelis Complex (E·I) Free->Complex Binding (Fast) Complex->Free Dissociation Acyl Covalent Carbamoyl Enzyme (E-I) Complex->Acyl Acylation (k2) Ser70 Attack Ring Opening Acyl->Complex Recyclization (k-2) Ring Closure (Slow/Rate Limiting) Hydrolysis Hydrolysis Product (Inactive I) Acyl->Hydrolysis Deacylation (k3) (Very Slow/Negligible)

Figure 1: The reversible covalent cycle of Avibactam. Note the dominant "Recyclization" path (


) compared to the negligible hydrolysis path (

).

Part 2: Kinetic Characterization[10]

To validate this mechanism, one must move beyond simple


 values, which are time-dependent for covalent inhibitors. The gold standard is determining the microscopic rate constants (

,

) and the residence time.
The Kinetic Model

The interaction is modeled as a two-step covalent inhibition mechanism (simplifying the rapid equilibrium step):



However, because


 (acylation) is much faster than dissociation in the initial step, we often measure the apparent second-order rate constant for acylation (

) and the first-order rate constant for deacylation (

).
ParameterDefinitionTypical Value (TEM-1/KPC-2)Significance

Acylation Efficiency

How fast it binds and reacts.

Deacylation Rate

Rate of recyclization/release.

Residence Time (

)
Minutes to DaysDuration of target occupancy.

Part 3: Experimental Protocols (Validation)

Protocol A: Determination of (Residence Time)

This protocol validates the "reversible" aspect. If the inhibitor were irreversible,


 would be zero (or reflect enzyme denaturation).

Materials:

  • Target Enzyme (e.g., KPC-2, purified).

  • Reporter Substrate: Nitrocefin (chromogenic,

    
    ).
    
  • Avibactam stock.[4]

  • UV-Vis Spectrophotometer.

Workflow:

  • Incubation: Mix Enzyme (

    
    ) + Avibactam (
    
    
    
    , 10x excess) in reaction buffer (50 mM HEPES, pH 7.5). Incubate for 30 mins to ensure full acylation (formation of E-I).
  • Jump-Dilution: Dilute the mixture 1000-fold into a cuvette containing high-concentration Nitrocefin (

    
    ).
    
    • Note: The massive dilution drops [Avibactam] below its

      
      , forcing the E-I complex to dissociate (recyclize) to restore equilibrium.
      
  • Measurement: Monitor Absorbance (486 nm) continuously for 60–120 minutes.

  • Analysis:

    • The recovery of enzymatic activity (hydrolysis of Nitrocefin) follows an exponential curve:

      
      .
      
    • Fit the data to determine

      
      .[10]
      
Protocol B: Mass Spectrometry of the Covalent Adduct

This protocol confirms the stoichiometry and the "plus mass" of the inhibitor, distinguishing it from hydrolysis.

Workflow:

  • Reaction: Incubate Enzyme (

    
    ) + Avibactam (
    
    
    
    ) for 15 minutes.
  • Control: Enzyme alone.

  • Denaturation: Acidify with 0.1% Formic Acid (stops reaction, denatures protein).

    • Crucial Point: Non-covalent inhibitors dissociate under these conditions. Covalent adducts remain attached.[10]

  • LC-MS Analysis: Inject onto a C4/C8 protein column coupled to a Q-TOF or Orbitrap.

  • Data Interpretation:

    • Look for the deconvoluted mass peak of the Enzyme.

    • Expected Shift:

      
       (Molecular weight of Avibactam).
      
    • Integrity Check: If the shift corresponds to Avibactam

      
       (water), hydrolysis has occurred. If it is exactly 
      
      
      
      , the carbamoyl complex is intact.
Protocol C: Recyclization Confirmation (Bioactivity Recovery)

To prove the released molecule is active Avibactam (and not an inactive hydrolyzed product):

  • Perform the "Jump-Dilution" as in Protocol A.

  • Collect the reaction mixture after full recovery of enzyme activity.

  • Ultrafilter (10 kDa cutoff) to remove the enzyme. The filtrate contains the released small molecule.

  • Add the filtrate to fresh enzyme and check for inhibition.

    • Result: If inhibition occurs, the molecule recyclized and is active.[1][5][11]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Enzyme + Excess Avibactam Incubate Incubate 30 min (Form E-I Complex) Start->Incubate Branch Choose Validation Path Incubate->Branch MS_Prep Acid Denaturation (0.1% Formic Acid) Branch->MS_Prep Structural Dilution Jump-Dilution (1:1000) into Reporter Substrate Branch->Dilution Kinetic MS_Run ESI-MS Analysis MS_Prep->MS_Run MS_Result Result: Mass Shift +265 Da (Covalent Adduct) MS_Run->MS_Result Monitor Monitor Absorbance (Recovery of Activity) Dilution->Monitor Kinetic_Result Result: Calculate k_off (Residence Time) Monitor->Kinetic_Result

Figure 2: Dual-pathway validation workflow for confirming covalent binding (MS) and reversibility (Kinetics).

Part 4: Structural Biology & Key Interactions

Understanding the active site interactions explains why the reaction is reversible.

ResidueRole in MechanismInteraction with Avibactam
Ser70 (Class A)NucleophileForms the covalent carbamate ester bond with C7 of Avibactam.
Lys73 General Base / ShuttleFacilitates the proton transfer required for ring opening and, crucially, the reverse protonation for ring closure (recyclization).
Ser130 Proton ShuttleActs as a bridge for proton transfer to the N6 of Avibactam during acylation.[12]
Asn132 / Asn104 AnchorForms hydrogen bonds with the sulfate group, mimicking the interaction with the

-lactam carboxylate.
Deacylation Water Excluded In many Avibactam complexes, the "deacylation water" (usually activated by Glu166 to hydrolyze

-lactams) is sterically displaced or poorly positioned, preventing hydrolysis of the inhibitor.

Why Recyclization wins over Hydrolysis: The DBO ring structure, when opened, places the N6 amine in close proximity to the carbonyl carbon. The energy barrier for the intramolecular nucleophilic attack (recyclization) is lower than that for the intermolecular attack by a water molecule (hydrolysis), especially given the specific geometry enforced by the enzyme pocket.

References

  • Ehmann, D. E., et al. (2013).[1][4] "Kinetics of Avibactam Inhibition against Class A, C, and D

    
    -Lactamases." Journal of Biological Chemistry. 
    
  • Lahiri, S. D., et al. (2013).[1][4][11] "Avibactam and Class C

    
    -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance." Antimicrobial Agents and Chemotherapy.[1][5][13] 
    
  • King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class A

    
    -Lactamases." PLOS ONE. 
    
  • Wang, D. Y., et al. (2016).

    
    -lactamase inhibition." Organic & Biomolecular Chemistry. 
    

Sources

Mechanistic & Kinetic Profiling of Avibactam Sodium against KPC Carbapenemases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Klebsiella pneumoniae carbapenemase (KPC) producing Enterobacterales has necessitated the development of non-beta-lactam inhibitors. Avibactam sodium represents a paradigm shift from "suicide inhibitors" (e.g., clavulanic acid) to diazabicyclooctane (DBO) based covalent reversible inhibitors .

This guide provides a deep technical analysis of the binding kinetics between Avibactam and KPC-2 enzymes. Unlike traditional inhibitors that permanently disable the enzyme via fragmentation, Avibactam engages in a reversible acylation-deacylation cycle.[1][2] However, for KPC-2 specifically, this mechanism exhibits a unique "slow hydrolysis" off-rate that distinguishes it from other Class A beta-lactamases.

Mechanistic Foundation: The Covalent Reversible Cycle

To understand the kinetics, one must first understand the structural chemistry. Avibactam does not contain a beta-lactam ring; instead, it utilizes a reactive urea center within a DBO scaffold.

The Reaction Coordinate

Upon binding to the KPC active site, the nucleophilic Serine-70 (S70) attacks the carbonyl carbon of Avibactam's urea moiety. This leads to ring opening and the formation of a covalent carbamoyl-enzyme complex.

Crucial Distinction:

  • Clavulanic Acid: Acylation leads to secondary fragmentation and irreversible cross-linking of the enzyme.

  • Avibactam (General Class A): The ring opens, but the scaffold remains intact. The reaction eventually reverses (recyclization), releasing the active inhibitor back into solution.

  • Avibactam (KPC-2 Specific): While largely reversible, KPC-2 facilitates a slow desulfation/fragmentation pathway, making the inhibition effectively "pseudoirreversible" over clinical timeframes.

Reaction Pathway Diagram

Avibactam_Mechanism E_I Free Enzyme (E) + Avibactam (I) EI_Complex Michaelis Complex (E:I) E_I->EI_Complex k1 (Association) EI_Complex->E_I k-1 (Dissociation) Acyl_Enzyme Covalent Acyl-Enzyme (E-I) EI_Complex->Acyl_Enzyme k2 (Acylation / Ring Opening) Recycled Recycled Inhibitor (E + I) Acyl_Enzyme->Recycled k-2 (Deacylation / Recyclization) Fragmented Fragmented Product (E + P) Acyl_Enzyme->Fragmented k3 (Slow Hydrolysis / Desulfation)

Figure 1: Kinetic pathway of Avibactam inhibition.[3][4] Note the dominant reversible path (


) versus the minor fragmentation path (

) specific to KPC interactions.

Kinetic Characterization

Quantifying the efficacy of Avibactam requires measuring specific rate constants. The interaction is best described by a two-step covalent inhibition model:



Key Kinetic Parameters (KPC-2)

The following data summarizes the consensus kinetics derived from stopped-flow and mass spectrometry analyses (Ehmann et al., 2013; Lahiri et al., 2014).

ParameterSymbolValue (Approx.)Biological Significance
Acylation Efficiency


Measures how fast the drug shuts down the enzyme. KPC-2 is slower than CTX-M-15 (

) but clinically sufficient.
Deacylation Rate


The rate at which the enzyme recovers activity.
Residence Time


Critical Metric: The enzyme remains inhibited for hours, even after the free drug is cleared from the system.
Partition Ratio


Indicates a 1:1 stoichiometry; one molecule of Avibactam inhibits one molecule of KPC.

Interpretation: The potency of Avibactam against KPC-2 is driven not just by affinity (


), but by a long residence time  (

). The drug "locks" the enzyme in the acylated state, preventing it from hydrolyzing the partner beta-lactam (e.g., Ceftazidime).

Experimental Methodologies

To replicate or validate these kinetics, two primary orthogonal methods are recommended: Stopped-Flow Kinetics (for pre-steady state acylation) and Surface Plasmon Resonance (SPR) (for binding affinity and off-rates).

Protocol A: Stopped-Flow Kinetics (Pre-Steady State)

Objective: Determine


 by observing the "burst" phase of inhibition.

Reagents:

  • Reporter Substrate: Nitrocefin (changes from yellow to red upon hydrolysis,

    
    ).
    
  • Buffer: 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA (prevents non-specific adsorption).

Workflow:

  • Syringe A (Enzyme): Load KPC-2 (Final conc: 5 nM).

  • Syringe B (Mix): Load Avibactam (Variable conc: 0.5 – 50

    
    M) + Nitrocefin (100 
    
    
    
    M).
  • Shot: Rapid mixing (

    
     ms dead time) at 25°C.
    
  • Detection: Monitor absorbance at 486 nm for 600 seconds.

  • Analysis:

    • In the presence of Avibactam, the linear hydrolysis of Nitrocefin will curve downwards as the enzyme is acylated.

    • Fit the progress curves to the equation:

      
      .
      
    • Plot

      
       vs. [Avibactam] to determine 
      
      
      
      .
Protocol B: Surface Plasmon Resonance (SPR)

Objective: Direct measurement of


 and 

without a reporter substrate.

System: Biacore T200 or 8K (Cytiva). Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Protocol:

  • Ligand Preparation (KPC-2):

    • Buffer exchange KPC-2 into 10 mM Sodium Acetate, pH 5.0.

    • Target immobilization level: ~1000 RU (Resonance Units) using standard Amine Coupling (EDC/NHS chemistry).

    • Note: Low density is preferred to avoid mass transport limitation.

  • Analyte Preparation (Avibactam):

    • Prepare a concentration series (e.g., 0, 0.5, 1, 2, 4, 8, 16

      
      M) in Running Buffer (HBS-EP+).
      
  • Injection Cycle (Single Cycle Kinetics):

    • Association: Inject Avibactam for 180s at 30

      
      L/min.
      
    • Dissociation: Switch to buffer flow for 600s (critical to capture the slow

      
      ).
      
    • Regeneration: Not usually required if dissociation is allowed to proceed fully, or use a mild pulse of 10 mM Glycine pH 2.5.

  • Data Fitting:

    • Fit sensorgrams to the Two-State Reaction model (conformational change) rather than 1:1 binding, as the acylation step (

      
      ) induces a structural shift.
      
SPR Workflow Diagram

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Run cluster_analysis Phase 3: Analysis Ligand Ligand: KPC-2 (10 mM NaAc, pH 5.0) Chip Sensor Chip CM5 (Activation: EDC/NHS) Ligand->Chip Immob Immobilization Target: 1000 RU Chip->Immob Analyte Analyte: Avibactam (0.5 - 16 µM Series) Immob->Analyte Inject Injection (Association) 180s @ 30 µL/min Analyte->Inject Wash Buffer Wash (Dissociation) 600s (Capture slow k_off) Inject->Wash Model Fit: Two-State Reaction (E + I <-> EI -> E-I) Wash->Model Output Output: k_on, k_off, Residence Time Model->Output

Figure 2: Optimized SPR workflow for characterizing covalent inhibitors like Avibactam.

Data Analysis & Interpretation

When analyzing the data generated from the above protocols, apply the following rigor:

  • The "Burst" Phenomenon: In stopped-flow, if you do not see a burst phase followed by a steady state (or zero rate), your mixing time may be too slow (

    
     ms), or the inhibitor concentration is too low relative to 
    
    
    
    .
  • Reversibility Check: To confirm reversibility (and distinguish from clavulanate), perform a Jump-Dilution Experiment . Incubate KPC with excess Avibactam (100x

    
    ) for 30 mins, then dilute 10,000-fold into a solution containing Nitrocefin.
    
    • Result: Activity should slowly recover over time (hours).

    • Calculation: The slope of activity recovery gives you

      
       directly.
      
Clinical Implication of Kinetics

The


 of Avibactam for KPC-2 (

) translates to a half-life of the acyl-enzyme complex of roughly 80-90 minutes . This is clinically vital because it matches or exceeds the dosing interval of the partner beta-lactam, ensuring the enzyme remains inhibited throughout the dosing cycle.

References

  • Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases.[5] Journal of Biological Chemistry, 288(39), 27960–27971.[5] [Link]

  • Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713.[2] [Link]

  • Lagacé-Wiens, P., et al. (2014). Ceftazidime-Avibactam: An Evidence-Based Review of its Pharmacology and Potential Use in the Treatment of Gram-Negative Bacterial Infections. Core Evidence, 9, 13–25. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link]

Sources

Methodological & Application

Application Note: High-Performance Synthesis of Avibactam Sodium via Urea Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a scalable, high-fidelity protocol for the synthesis of Avibactam Sodium , a non-


-lactam 

-lactamase inhibitor. Unlike early discovery routes utilizing Ring-Closing Metathesis (RCM), which suffer from high catalyst costs and dilution requirements, this guide focuses on the Urea Cyclization pathway.

Why this Route? The urea cyclization strategy constructs the diazabicyclooctane (DBO) core by inserting a carbonyl bridge between the piperidine nitrogen and the C5-amino group. This method is preferred for process chemistry due to:

  • Atom Economy: Utilizes inexpensive carbonyl sources (Triphosgene or CDI).

  • Scalability: Avoids high-dilution conditions required for RCM.

  • Safety: Mitigates the use of gaseous phosgene by employing solid surrogates like Triphosgene.

Retrosynthetic Analysis & Pathway Visualization

The synthesis hinges on the construction of the [3.2.1] bicyclic urea system from a functionalized piperidine precursor.

Critical Process Flow

Avibactam_Synthesis Start Ethyl 5-hydroxypiperidine-2-carboxylate (Starting Material) Inter1 5-(Benzyloxyamino)piperidine Intermediate Start->Inter1 1. Functionalization (NH2OBn) Amide (2S,5R)-5-(Benzyloxyamino) piperidine-2-carboxamide Inter1->Amide 2. Amidation (NH3/MeOH) Cyclic (2S,5R)-6-Benzyloxy-7-oxo -1,6-diazabicyclo[3.2.1]octane Amide->Cyclic 3. Urea Cyclization (Triphosgene/TEA) Avibactam Avibactam Sodium (Final API) Cyclic->Avibactam 4. Hydrogenolysis & Sulfation (Pd/C, SO3·Py)

Figure 1: Strategic process flow for Avibactam Sodium synthesis focusing on the Amidation-First Urea Cyclization route.

Detailed Experimental Protocol

Stage 1: Amidation of the Precursor

Objective: Convert the ester moiety to a primary amide prior to cyclization. This order of operations prevents the formation of unstable carboxylic acid intermediates often encountered in the "Cyclization-First" route.

Reagents:

  • Substrate: Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate[1][2]

  • Reagent: 7M Ammonia in Methanol (NH

    
    /MeOH)
    
  • Solvent: Methanol (MeOH)

Protocol:

  • Charge: Load the piperidine ester substrate (1.0 eq) into a pressure-rated reactor.

  • Dissolution: Add Methanol (5 vol) and stir until homogenous.

  • Ammonolysis: Charge 7M NH

    
    /MeOH (10.0 eq) at 0–5°C.
    
  • Reaction: Seal the reactor and stir at 20–25°C for 16–24 hours.

    • Process Insight: Monitor by HPLC. The reaction is driven by the high concentration of ammonia.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • Crystallization: Triturate the residue with MTBE (methyl tert-butyl ether) to yield the amide as a white solid.

Stage 2: Urea Cyclization (The Critical Step)

Objective: Formation of the DBO core via insertion of a carbonyl bridge.

Mechanism & Causality: We utilize Triphosgene as a solid phosgene equivalent. It decomposes in situ to generate phosgene, which reacts with the secondary amine (piperidine N1) to form a carbamoyl chloride intermediate. This intermediate undergoes rapid intramolecular nucleophilic attack by the benzyloxyamine (N6) to close the ring.

Reagents:

  • Substrate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide[2][3]

  • Carbonyl Source: Triphosgene (0.4 eq) [Equivalent to 1.2 eq Phosgene]

  • Base: Triethylamine (TEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Purge a reactor with N

    
    . Add the Amide substrate (1.0 eq) and anhydrous DCM (10 vol). Cool to 0°C.[4]
    
  • Base Addition: Add TEA (3.0 eq) dropwise, maintaining temperature < 5°C.

  • Cyclization: Dissolve Triphosgene (0.4 eq) in DCM (2 vol) in a separate vessel. Add this solution slowly to the reactor over 1 hour, maintaining 0–5°C.

    • Critical Parameter: Slow addition is vital to prevent intermolecular oligomerization. The high dilution locally at the addition point favors intramolecular cyclization.

  • Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.

    • QC Check: HPLC should show < 2% starting material.

  • Quench: Quench carefully with saturated aqueous NaHCO

    
    .
    
  • Extraction: Separate phases. Wash the organic layer with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Concentrate to obtain the protected DBO intermediate.

Stage 3: Global Deprotection & Sulfation

Objective: Removal of the benzyl protecting group and installation of the sulfate moiety.[5]

Protocol:

  • Hydrogenolysis: Dissolve the cyclized intermediate in THF/Water (1:1). Add 10% Pd/C (0.1 eq wt). Hydrogenate at 1 atm H

    
     for 2–4 hours.
    
  • Sulfation: Filter catalyst. To the filtrate (containing the N-hydroxy intermediate), add Sulfur Trioxide Pyridine complex (SO

    
    ·Py) (1.5 eq). Adjust pH to ~6.5 with NaOH.
    
  • Salt Formation: Treat the sulfated intermediate with Sodium 2-ethylhexanoate (SEH) in ethanol to precipitate Avibactam Sodium .

Mechanistic Visualization

Understanding the cyclization mechanism is crucial for troubleshooting impurity formation.

Urea_Mechanism Step1 Precursor: Piperidine Amide Step2 Activation: N1-Carbamoyl Chloride (via Triphosgene) Step1->Step2 Phosgene equivalent (Fast) Step3 Cyclization: Intramolecular Attack by N6 Step2->Step3 Ring Closure (Rate Limiting) Final Product: DBO Urea Core Step3->Final -HCl

Figure 2: Mechanistic pathway of the urea cyclization event.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
Water Content (KF) < 0.1% in CyclizationMoisture consumes Triphosgene, leading to low yields. Dry solvents strictly.
Temperature 0–5°C during additionHigher temps promote dimerization (intermolecular reaction).
Addition Rate > 60 mins for TriphosgeneFast addition causes exotherms and impurity formation.
HPLC Purity > 98% (Final API)Main impurity: Des-sulfated Avibactam (hydrolysis product). Control pH during workup.

References

  • Process for preparing Avibactam intermediate.Google Patents. US10570133B2.
  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. 2018.[2] Retrieved from [Link][2]

  • Simple preparation method for Avibactam.European Patent Office. EP3766869A1.
  • Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Tetrahedron. 2020. Retrieved from [Link][2][6][7]

Sources

Application Note: Protocol for In Vitro Susceptibility Testing of Ceftazidime-Avibactam

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Ceftazidime-avibactam (CZA) represents a critical therapeutic option for multidrug-resistant (MDR) Gram-negative infections, particularly those driven by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.

To accurately test CZA in vitro, one must understand the interaction between its two components:

  • Ceftazidime (CAZ): A third-generation cephalosporin that inhibits cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).

  • Avibactam (AVI): A diazabicyclooctane (DBO) non-

    
    -lactam 
    
    
    
    -lactamase inhibitor. Unlike clavulanate or tazobactam, avibactam forms a covalent, reversible amide bond with the serine residue of the
    
    
    -lactamase active site.

Expert Insight: Avibactam restores ceftazidime activity against Ambler Class A (e.g., KPC, ESBLs), Class C (AmpC), and some Class D (OXA-48) enzymes. Crucially, it is inactive against Class B metallo-


-lactamases (MBLs) like NDM, VIM, and IMP.  Therefore, this protocol includes a logic step to rule out MBLs, as CZA testing on confirmed MBL producers is clinically futile.

Principle of the Assay: The "Fixed Concentration" Rule

Unlike standard antibiotic testing where the drug is diluted in a 2-fold series, CZA testing requires a fixed concentration of inhibitor .

  • Ceftazidime: Diluted in log

    
     series (e.g., 0.125 to 128 µg/mL).
    
  • Avibactam: Held constant at 4 µg/mL in all wells, regardless of the ceftazidime concentration.

Why? Pharmacokinetic/Pharmacodynamic (PK/PD) modeling demonstrates that maintaining a threshold concentration of avibactam is more predictive of in vivo efficacy than maintaining a fixed ratio (e.g., 2:1).

Materials & Reagents

  • Active Pharmaceutical Ingredients (API):

    • Ceftazidime pentahydrate (potency correction required).

    • Avibactam sodium (potency correction required).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • QC Check: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L).

  • Solvents:

    • Ceftazidime: Dissolve in saturated sodium carbonate solution or DMSO if specified; dilute in water.

    • Avibactam: Soluble in water.

Protocol A: Broth Microdilution (Reference Method)

Standard: CLSI M07 / ISO 20776-1

Step 1: Stock Solution Preparation

Prepare 100x stock solutions.

  • Avibactam Stock: Prepare at 400 µg/mL . (When diluted 1:100 into the assay, the final concentration will be 4 µg/mL).

  • Ceftazidime Stock: Prepare at 12,800 µg/mL (or higher depending on desired range).

Step 2: Intermediate Dilution Scheme

You cannot simply serially dilute the combination. You must serially dilute the Ceftazidime first, then add the fixed Avibactam.

Workflow Diagram: Plate Preparation

BMD_Prep Stock_CAZ Ceftazidime Stock (High Conc) Dilution_Series 2-Fold Serial Dilution (Ceftazidime Only) Stock_CAZ->Dilution_Series Stock_AVI Avibactam Stock (Fixed 400 µg/mL) Well_1 Well 1 CAZ: 128 µg/mL AVI: 4 µg/mL Stock_AVI->Well_1 Spike Constant Vol Well_2 Well 2 CAZ: 64 µg/mL AVI: 4 µg/mL Stock_AVI->Well_2 Spike Constant Vol Well_N Well N CAZ: 0.125 µg/mL AVI: 4 µg/mL Stock_AVI->Well_N Spike Constant Vol Dilution_Series->Well_1 Add CAZ Dilution_Series->Well_2 Add CAZ Dilution_Series->Well_N Add CAZ

Caption: Logic flow for creating microdilution plates with variable antibiotic and fixed inhibitor concentrations.

Step 3: Execution
  • Dispense Media: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Add Antibiotics: Add 50 µL of the 2x Ceftazidime/Avibactam mix to appropriate wells.

    • Self-Validation: Ensure the final volume is 100 µL before inoculation. The final concentration of Avibactam must be 4 µg/mL in every well.

  • Inoculum: Prepare a 0.5 McFarland suspension of the test organism. Dilute to achieve

    
     CFU/mL in the final well.
    
  • Incubation: 35 ± 2°C for 16–20 hours in ambient air.

Protocol B: Disk Diffusion (Screening)

Note: Disk mass standards differ between US (CLSI) and Europe (EUCAST).

Disk Selection
  • CLSI (USA): 30 µg Ceftazidime / 20 µg Avibactam (30/20 ).[1]

  • EUCAST (Europe): 10 µg Ceftazidime / 4 µg Avibactam (10/4 ).[2]

  • Warning: Using the wrong disk with the wrong breakpoint table will yield erroneous results (Major Errors).

Procedure
  • Lawn Preparation: Swab a 0.5 McFarland suspension onto a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Place the CZA disk firmly on the surface.

  • Incubation: 35 ± 2°C for 16–18 hours.

  • Measurement: Measure the diameter of the zone of inhibition to the nearest mm.

    • Expert Note: Ignore faint growth of tiny colonies within the zone (often seen with Proteus spp.) or film growth.

Quality Control (QC)

A valid assay must fall within specific ranges for control strains. If QC fails, patient/experimental results must be discarded.

Table 1: CLSI QC Ranges (30/20 µg Disk & BMD)

OrganismATCC StrainMIC Range (µg/mL)Disk Diffusion (mm)
K. pneumoniae700603 (ESBL+)1/4 – 4/418 – 24
P. aeruginosa27853 1/4 – 4/421 – 27
E. coli25922 0.12/4 – 0.5/424 – 30
E. coli35218 0.06/4 – 0.25/427 – 33

Note: K. pneumoniae ATCC 700603 is critical as it produces SHV-18 (ESBL), verifying the activity of avibactam. Ceftazidime alone would have an MIC >16 µg/mL.

Data Analysis & Interpretation

Interpret MICs based on the relevant regulatory body.[3]

Table 2: Clinical Breakpoints (CLSI M100-Ed35, 2025)

Organism GroupSusceptible (S)Resistant (R)
Enterobacterales ≤ 8/4 µg/mL≥ 16/4 µg/mL
P. aeruginosa ≤ 8/4 µg/mL≥ 16/4 µg/mL

Decision Logic for Interpretation

Interpretation Start Read MIC Check_Value Is MIC ≤ 8/4 µg/mL? Start->Check_Value Susceptible Category: SUSCEPTIBLE Effective Treatment Option Check_Value->Susceptible Yes Resistant Category: RESISTANT Check for Metallo-beta-lactamase Check_Value->Resistant No MBL_Screen Perform MBL Screen (e.g., EDTA synergy) Resistant->MBL_Screen Investigative Step

Caption: Decision tree for interpreting MIC results and triggering secondary resistance mechanism screening.

Troubleshooting & Expert Insights

  • The "Skipped Well" Phenomenon:

    • Observation: Growth in well 4, no growth in well 5, growth in well 6.

    • Cause: Contamination or improper pipetting of the viscous avibactam stock.

    • Solution: Discard result and repeat. Ensure avibactam is vortexed thoroughly.

  • Enzyme Stability:

    • Avibactam is stable, but ceftazidime can degrade if subjected to repeated freeze-thaw cycles. Aliquot stocks immediately after preparation.

  • False Resistance in Pseudomonas:

    • High-level efflux pump overexpression (MexAB-OprM) can sometimes push MICs to 16-32 µg/mL even in the absence of MBLs. Molecular characterization (PCR) is recommended for resistant isolates in drug development studies.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[1][4][5] 35th ed.[6] CLSI supplement M100.[4][5][6][7] Wayne, PA: Clinical and Laboratory Standards Institute; 2025.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[8][9] Version 15.0. 2025.[6][10]

  • Nichols, W. W., et al. (2018). "A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing." Antimicrobial Agents and Chemotherapy, 62(11).[11]

  • Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria: Ceftazidime and Avibactam.[3][12][4]

Sources

Precision Protocol: Preparation of Avibactam Sodium Stock Solutions for MIC Determination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Avibactam sodium stock solution for MIC determination Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The accurate determination of Minimum Inhibitory Concentration (MIC) for beta-lactamase inhibitors like Avibactam is pivotal in defining the resistance profiles of multidrug-resistant (MDR) Gram-negative bacteria.[1] Unlike standard antibiotics, Avibactam is rarely tested alone; it is most often employed at a fixed concentration (typically 4 µg/mL) in combination with a partner beta-lactam (e.g., Ceftazidime, Aztreonam).[1]

This guide addresses the specific technical challenges of working with Avibactam sodium: correcting for the salt/free-acid potency difference, ensuring stability during solvation, and executing the "fixed-concentration" dilution scheme required by CLSI/EUCAST standards.

Scientific Foundation & Mechanism[1]

The "Fixed Concentration" Paradigm

Avibactam is a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor.[1] It restores the activity of partner antibiotics by covalently and reversibly inhibiting Ambler Class A, C, and some Class D enzymes.

In MIC assays (Broth Microdilution), the standard protocol (CLSI M100) dictates that the partner antibiotic (e.g., Ceftazidime) is serially diluted, while Avibactam is maintained at a constant concentration of 4 µg/mL across all wells.[1] This differs from "fixed ratio" tests (e.g., Amoxicillin/Clavulanate 2:1) and requires a distinct liquid handling workflow.[1]

The Salt Correction Trap

Avibactam is supplied as Avibactam Sodium .[1] However, MIC values and target concentrations refer to the Avibactam Free Acid (active moiety).[1]

  • Avibactam Sodium MW: ~287.23 g/mol [1]

  • Avibactam Free Acid MW: ~265.24 g/mol [1]

  • Stoichiometric Ratio: ~0.92 (Free Acid / Salt)[1]

Failure to correct for this mass difference, along with the water content and impurities listed on the Certificate of Analysis (CoA), can result in a systematic under-dosing of 10-15%, potentially skewing MIC results by a full dilution step.[1]

Material Specifications

ParameterSpecificationNotes
Compound Name Avibactam SodiumDo not confuse with Avibactam Free Acid.[1][2][3]
CAS Number 1192491-61-4
Molecular Weight 287.23 g/mol Use this for molarity calculations if needed.[1]
Solubility Water (>10 mg/mL)Preferred. Avoid DMSO for MIC to prevent bacterial toxicity.[1]
Storage (Solid) -20°C (Desiccated)Hygroscopic.[1] Equilibrate to RT before opening.
Storage (Solution) -80°CStable for months.[1] Avoid freeze-thaw cycles.[1]
Standard Diluent Sterile Distilled WaterOr Phosphate Buffer pH 6.0–7.[1]0.

Protocol: Stock Solution Preparation

Pre-Calculation (The "Potency" Check)

Before weighing, you must calculate the required mass of the powder to achieve the target concentration of the active moiety.

Formula:


[1]

Determining Potency (


): 
Check the Manufacturer's CoA.[1][4]
  • Scenario A (Ideal): Potency is listed as "µg Avibactam per mg".[1] Use this value directly.

  • Scenario B (Common): Potency is listed as "% Purity (as is)" or "% Purity (anhydrous)".[1] You must derive the potency:

    
    
    (Where 
    
    
    
    )[1]
Preparation Workflow (Target: 10 mL of 2560 µg/mL Stock)

Why 2560 µg/mL? This is a common 20x or 40x working stock that allows for easy dilution to the final assay concentrations.

  • Equilibrate: Allow the Avibactam Sodium vial to warm to room temperature (approx. 30 min) in a desiccator to prevent condensation.

  • Weigh: Using an analytical balance (precision 0.1 mg), weigh the calculated amount of powder into a sterile polypropylene tube.

    • Example: To make 10 mL at 2560 µg/mL (active), assuming a theoretical potency of 900 µg/mg:

      
      [1]
      
  • Dissolve: Add Sterile Distilled Water to approximately 80% of the final volume. Vortex gently until fully dissolved.[1] Avibactam sodium dissolves readily in water; no heat or sonication should be required.[1]

  • QS (Quantity Sufficient): Adjust to the final volume (10 mL) using a volumetric flask or precision pipette.

  • Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.[1] Avoid Nylon filters as they may bind some small molecules.[1]

  • Aliquot: Dispense into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.

  • Label: Name, Concentration (Free Acid equivalent), Solvent, Date, and Operator.

Visualization: Stock Preparation Logic[1]

StockPrep CoA Analyze CoA (Check Potency/Salt) Calc Calculate Mass (Adjust for Free Acid) CoA->Calc Input Data Weigh Weigh Powder (Analytical Balance) Calc->Weigh Target Mass Dissolve Dissolve (Sterile Water) Weigh->Dissolve Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Aliquot Aliquot & Store (-80°C) Filter->Aliquot

Figure 1: Workflow for preparing a verified Avibactam stock solution, emphasizing the critical CoA analysis step.

Protocol: MIC Microdilution Setup (Fixed Concentration)

This section details how to prepare the 96-well plate where Avibactam is fixed at 4 µg/mL and the partner drug (e.g., Ceftazidime) varies.

The "2x" Strategy

In standard broth microdilution, 50 µL of antimicrobial solution is added to 50 µL of bacterial inoculum. Therefore, you must prepare your antimicrobial solutions at 2x the final desired concentration .

  • Final Target: 4 µg/mL Avibactam.

  • Preparation Target: 8 µg/mL Avibactam in all wells (before inoculum).

Step-by-Step Plate Setup
  • Prepare Partner Drug Series (2x): Prepare serial twofold dilutions of Ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Example Range (Final): 0.03 to 64 µg/mL.[1]

    • Preparation Range (2x): 0.06 to 128 µg/mL.[1]

  • Spike with Avibactam:

    • Prepare a bulk solution of Avibactam at 16 µg/mL in CAMHB.

    • Wait, this is inefficient.Better Method:

    • Prepare the Ceftazidime serial dilutions at 4x concentration.

    • Prepare Avibactam at 4x concentration (16 µg/mL).

    • Combine them 1:1.

    • Result: 2x Ceftazidime + 2x Avibactam (8 µg/mL).[1]

  • Dispense: Add 50 µL of the (2x Partner + 8 µg/mL Avibactam) mix to the plate wells.

  • Inoculate: Add 50 µL of standardized bacterial inoculum (

    
     CFU/mL).
    
    • Final concentrations: Partner (1x), Avibactam (4 µg/mL).[1][5]

Visualization: Fixed Concentration Logic

MICSetup PartnerStock Partner Drug Stock (e.g. Ceftazidime) Dilution Prepare 4x Serial Dilutions of Partner Drug PartnerStock->Dilution AviStock Avibactam Stock (Fixed Conc) AviPrep Prepare 4x Avibactam (16 µg/mL) AviStock->AviPrep Mix Combine 1:1 (Result: 2x Partner + 8 µg/mL Avi) Dilution->Mix AviPrep->Mix Plate Dispense 50 µL into Plate Mix->Plate Final Final Well State: 1x Partner + 4 µg/mL Avi Plate->Final Inoculum Add 50 µL Inoculum Inoculum->Final

Figure 2: Logical flow for achieving a fixed inhibitor concentration in a microdilution assay.

Quality Control & Validation

Every batch of stock solution must be validated using CLSI-recommended Quality Control (QC) strains.

Recommended QC Strains

For Ceftazidime-Avibactam (CZA), use the following strains with defined MIC ranges (CLSI M100):

OrganismStrain IDExpected MIC (µg/mL)
Klebsiella pneumoniaeATCC 7006030.25/4 – 2/4
Escherichia coliATCC 259220.06/4 – 0.5/4

Note: The notation "0.25/4" means Ceftazidime MIC is 0.25 µg/mL in the presence of 4 µg/mL Avibactam.

Troubleshooting
  • MICs too high? Check the potency calculation. Did you correct for the sodium salt? If not, you under-dosed the inhibitor.[1]

  • Precipitation? Avibactam is highly soluble in water, but if mixed with high concentrations of partner drugs in broth, ensure the pH of the CAMHB is strictly 7.2–7.4.

  • Degradation: If using thawed stock, verify it was stored at -80°C. Avibactam hydrolyzes slowly in water; do not store at 4°C for >24 hours.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1] Breakpoint tables for interpretation of MICs and zone diameters.

  • MedKoo Biosciences. (n.d.).[1] Avibactam sodium Product Information. Retrieved from MedKoo.[1] [1]

  • Cayman Chemical. (2022).[1][6] Avibactam (sodium salt) Product Information.

  • Nichols, W. W., et al. (2014).[1] "Avibactam, a novel non-beta-lactam beta-lactamase inhibitor: structure, mechanism, and antibacterial activity."[1] Antimicrobial Agents and Chemotherapy.[1][7][8][9]

Sources

LC-MS/MS Detection of Avibactam in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of Avibactam in biological matrices (human plasma and urine).

Designed for bioanalytical scientists and clinical researchers, this guide moves beyond standard recipe-based protocols to address the specific physicochemical challenges of Avibactam—a highly polar, non-chromophoric diazabicyclooctane β-lactamase inhibitor.

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

Avibactam (AVI) presents unique bioanalytical challenges due to its high polarity (logP < -1.5) , lack of a UV-active chromophore, and zwitterionic nature. Traditional Reversed-Phase (C18) chromatography often results in poor retention and significant matrix effects (ion suppression) from co-eluting salts and phospholipids.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) MS/MS .

  • Why HILIC? It provides superior retention for polar compounds like Avibactam without the need for ion-pairing reagents (which contaminate MS sources).

  • Why ESI Negative? Avibactam contains a sulfate group (

    
    ), making it readily ionizable in negative mode (
    
    
    
    ), offering higher sensitivity and selectivity than positive mode.
  • Dual-Extraction Strategy: We provide two sample preparation workflows:

    • Protein Precipitation (PPT): For high-throughput Therapeutic Drug Monitoring (TDM).

    • Weak Anionic Exchange (WAX) SPE: For high-sensitivity Pharmacokinetic (PK) studies requiring cleaner extracts.

Method Development Strategy

The Polarity Challenge

The primary failure mode in Avibactam analysis is "column void elution" on C18 phases. While ion-pairing agents (e.g., Tetrabutylammonium) can retain AVI on C18, they cause persistent background noise in MS. This method employs an Amide-bonded HILIC stationary phase , which interacts with the polar moieties of Avibactam via hydrogen bonding, ensuring separation from the solvent front and matrix interferences.

Internal Standard Selection
  • Recommended: Avibactam-d5 (Isotopically Labeled).

  • Rationale: In ESI- mode, matrix effects are variable. A structural analog (e.g., Sulbactam) may not co-elute perfectly or experience the same ionization suppression. An isotopic standard tracks the analyte through extraction and ionization, correcting for both recovery loss and matrix effects.

Experimental Protocol

Reagents & Materials
  • Analytes: Avibactam Sodium (Reference Standard), Avibactam-d5 (Internal Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffers: Ammonium Acetate (100 mM stock), Formic Acid.

  • Columns:

    • Primary: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.

    • Guard: Matching Amide Guard Cartridge.

Sample Preparation Workflows
Option A: Protein Precipitation (High Throughput / TDM)

Best for: Routine clinical monitoring where LLOQ > 50 ng/mL is acceptable.

  • Aliquot: Transfer 50 µL of patient plasma/urine into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 20 µL of Avibactam-d5 working solution (5 µg/mL in 50:50 ACN:Water).

  • Precipitation: Add 300 µL of cold Acetonitrile (-20°C).

    • Note: High organic ratio (6:1) ensures complete protein crash.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 4,000 x g (or 13,000 rpm) for 10 minutes at 4°C.

  • Dilution (Critical HILIC Step): Transfer 100 µL of supernatant to a fresh plate. Add 100 µL of Acetonitrile.

    • Reasoning: Injecting a water-rich supernatant directly onto a HILIC column destroys peak shape. The sample solvent must match the high-organic initial mobile phase.

Option B: Solid Phase Extraction (WAX-SPE)

Best for: Clinical Trials / PK Studies requiring LLOQ < 10 ng/mL and minimal matrix effect.

  • Conditioning: Use a Weak Anionic Exchange (WAX) 30 mg plate. Condition with 1 mL MeOH, then 1 mL Water.[1]

  • Loading: Mix 100 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (acidifies matrix to disrupt protein binding). Load onto cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

    • Wash 2: 1 mL Methanol (removes neutral lipids).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[2][3][4][5] High pH neutralizes the WAX amine groups, releasing the anionic Avibactam.

  • Evaporation & Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 200 µL of 80:20 ACN:10mM Ammonium Acetate.

LC-MS/MS Conditions

Liquid Chromatography (HILIC)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).

    • Note: High pH improves peak shape for Avibactam on Amide columns.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Time (min)% Mobile Phase B (ACN)State
0.085Initial Hold
1.085Isocratic
3.560Gradient Elution
3.685Re-equilibration
6.085End of Run

Mass Spectrometry (ESI Negative)

  • Source: Electrospray Ionization (Negative Mode).[5][6]

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Avibactam 264.0 96.0 3025Quantifier
Avibactam264.080.03035Qualifier
Avibactam-d5 269.0 96.0 3025Internal Std
  • Mechanistic Insight: The transition

    
     corresponds to the cleavage of the sulfate group (
    
    
    
    ), a highly specific fragmentation pathway for this class of molecules.

Workflow Visualization

The following diagram illustrates the decision process and experimental workflow for Avibactam quantification.

Avibactam_Workflow Start Biological Sample (Plasma/Urine) Decision Select Extraction Method Start->Decision PPT Protein Precipitation (PPT) (Routine TDM) Decision->PPT High Conc. (>50 ng/mL) SPE WAX Solid Phase Extraction (High Sensitivity PK) Decision->SPE Low Conc. (<10 ng/mL) PPT_Steps 1. Add ACN (1:6 ratio) 2. Vortex & Spin 3. Dilute Supernatant with ACN PPT->PPT_Steps SPE_Steps 1. Load (Acidified) 2. Wash (MeOH) 3. Elute (5% NH4OH in MeOH) SPE->SPE_Steps LC HILIC Separation (Amide Column, pH 9.0) PPT_Steps->LC SPE_Steps->LC MS MS/MS Detection (ESI-, m/z 264 -> 96) LC->MS Elution @ ~2.5 min Data Quantification (Linearity 10-10,000 ng/mL) MS->Data

Figure 1: Analytical workflow for Avibactam showing dual extraction pathways converging on HILIC-MS/MS analysis.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.

Linearity & Sensitivity
  • Range: 10 – 10,000 ng/mL.[7][8][9]

  • Curve Fit: Weighted (

    
    ) linear regression.
    
  • LLOQ Signal-to-Noise: > 10:1.

Matrix Effect Assessment

Since ESI- is prone to suppression, calculate the Matrix Factor (MF) :



  • Acceptance: Normalized MF (Analyte/IS) should be between 0.85 and 1.15. If MF < 0.8, switch from PPT to SPE.

Stability (Critical)

Avibactam is relatively stable, but co-administered drugs (e.g., Ceftazidime) are unstable.

  • Freeze/Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 6 hours at 4°C. Do not leave at Room Temp > 2 hours.

  • Autosampler: Stable for 24 hours at 10°C in ACN-rich solvent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Split Peaks Sample solvent too aqueous.Ensure sample injected is >70% Acetonitrile to match HILIC initial conditions.
Low Sensitivity Incorrect pH in mobile phase.Ensure Mobile Phase A is pH 9.0. Acidic pH suppresses ionization of the sulfate group in some cases or alters column selectivity.
Retention Time Shift HILIC column equilibration.HILIC columns require longer equilibration than C18. Allow 20 column volumes before first injection.
Carryover Avibactam sticking to needle.Use a needle wash of 50:50 Water:MeOH with 0.5% Ammonia.

References

  • Sillén, H., et al. (2015).[7][9] "Determination of avibactam and ceftazidime in human plasma samples by LC-MS/MS." Bioanalysis, 7(12), 1423-1434.[7]

  • Martens-Lobenhoffer, J., et al. (2022).[8][9][10][11] "Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport." Journal of Chromatography B, 1201, 123164.[10]

  • Wang, Q., et al. (2022).[8] "Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by HPLC-MS/MS." Analytical Letters, 55(14).

  • PubChem. (n.d.). "Avibactam Compound Summary." National Library of Medicine.

  • FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

Application Notes & Protocols: Formulation Strategies for Avibactam Sodium Injection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Avibactam sodium is a pivotal non-β-lactam, β-lactamase inhibitor that restores the efficacy of partnered antibiotics against a wide spectrum of multidrug-resistant Gram-negative bacteria.[1][2][3] Its unique, reversible covalent inhibition mechanism marks a significant advancement in combating resistance mediated by Class A, Class C, and some Class D β-lactamases.[1][4] However, as a sterile injectable product, its formulation presents distinct challenges related to stability, compatibility, and manufacturing. This document provides a comprehensive guide for researchers and drug development professionals, outlining robust strategies and detailed protocols for the successful formulation of Avibactam sodium for injection. We will explore pre-formulation characterization, excipient selection, lyophilization cycle development, and critical quality control assays, grounding our recommendations in established scientific principles and regulatory expectations.

Introduction to Avibactam Sodium

Avibactam is a diazabicyclooctane derivative, structurally distinct from traditional β-lactam-based inhibitors.[3][5] It is a potent inhibitor of a broad range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes.[2][6] Unlike inhibitors such as clavulanic acid, which undergo fragmentation, avibactam's mechanism involves a reversible acylation of the enzyme's active site serine, forming a stable carbamoyl-enzyme complex that slowly hydrolyzes to regenerate the active inhibitor.[3][4][7]

Commercially, avibactam is available in combination with ceftazidime (AVYCAZ®/ZAVICEFTA®) as a powder for reconstitution.[8][9][10] This formulation approach addresses the inherent stability challenges of β-lactams and their inhibitors in aqueous solution, ensuring product quality and efficacy at the point of administration.

Key Physicochemical Properties:

  • Appearance: White to yellow crystalline powder.[5][9]

  • Molecular Formula: C7H10N3O6SNa.[6][9]

  • Molecular Weight: 287.23 g/mol .[6][9]

  • Stability: Stable in the solid state under recommended storage conditions but susceptible to degradation in aqueous solutions, particularly from nucleophilic attack or exposure to strong acids/alkalis.[11][12][13]

Pre-Formulation Studies: The Scientific Foundation

A successful formulation is built upon a thorough understanding of the Active Pharmaceutical Ingredient (API). Pre-formulation studies are non-negotiable; they dictate the entire development pathway, from excipient choice to the final manufacturing process.

pH-Stability Profile

Causality: The stability of molecules like Avibactam, which contain hydrolyzable functional groups, is often critically dependent on pH. Identifying the pH of maximum stability is the single most important factor in developing a liquid formulation or determining the target pH for the reconstituted product. Degradation is often accelerated at both low and high pH due to acid-catalyzed and base-catalyzed hydrolysis, respectively.[13]

Protocol 1: pH-Rate Profile Determination
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3.0 to 8.0, with intervals of 0.5 pH units.

  • Sample Preparation: Accurately weigh and dissolve Avibactam sodium in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store aliquots of each solution at a stressed temperature (e.g., 40°C or 50°C) and a control temperature (e.g., 5°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples and immediately quench any further degradation by dilution with a mobile phase and/or refrigeration.

  • Quantification: Analyze the concentration of remaining Avibactam using a validated, stability-indicating HPLC method (see Section 5.1).

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Excipient Compatibility Studies

Causality: Excipients are necessary for function (e.g., bulking agents for lyophilization, buffers for pH control), but they can also interact with the API, leading to degradation. For instance, reducing sugars (like dextrose) can potentially interact with amine functionalities, and certain buffer salts can catalyze specific degradation reactions. Screening for these incompatibilities early prevents costly late-stage failures.

Protocol 2: API-Excipient Compatibility Screening
  • Selection: Choose potential excipients based on the intended dosage form (powder for reconstitution). Common candidates include:

    • Bulking Agents: Mannitol, Lactose, Dextrose.[14][15]

    • pH Modifiers/Buffers: Sodium Carbonate, Sodium Citrate.[9][14]

  • Sample Preparation: Prepare intimate physical mixtures of Avibactam sodium with each excipient, typically in a 1:1 or 1:5 ratio (API:Excipient). Include a control sample of pure API.

  • Moisture Addition: Add a small amount of water (e.g., 5-10% w/w) to a subset of samples to simulate the potential for moisture ingress and accelerate solid-state reactions.

  • Stressed Storage: Store all samples under accelerated conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: At the end of the study, analyze the samples by HPLC for the appearance of degradation products and loss of API potency. Visual inspection for color change or physical changes is also crucial.

Formulation Development Strategy

For Avibactam sodium, a lyophilized (freeze-dried) powder for reconstitution is the most viable strategy to ensure long-term stability.[14][16] This approach removes water, the primary medium for hydrolytic degradation, thereby preserving the drug's integrity until it is prepared for intravenous infusion.

Core Components of the Formulation

The approved combination product, AVYCAZ®, contains ceftazidime pentahydrate, avibactam sodium, and sodium carbonate (anhydrous) as a pH modifier.[9][17]

ComponentFunctionRationale / Field Insight
Avibactam Sodium Active Pharmaceutical Ingredient (API)The β-lactamase inhibitor.
Partner Antibiotic (e.g., Ceftazidime) Active Pharmaceutical Ingredient (API)Protected from degradation by Avibactam.
Sodium Carbonate pH Adjusting Agent / BufferExpertise: This is a critical choice. When the powder is reconstituted with water for injection, the sodium carbonate dissolves to create a buffered solution at a target pH optimal for the stability of both Avibactam and its partner β-lactam.[9][10] This prevents a sharp drop in pH that could occur from dissolving the acidic pentahydrate form of ceftazidime.
(Optional) Bulking Agent Lyophilization Aid / Cake FormerExpertise: While not present in the AVYCAZ® formulation, bulking agents like mannitol are often used in lyophilized products to ensure a physically robust and elegant cake structure.[14][15] This prevents vial breakage and ensures rapid, complete dissolution upon reconstitution. The decision to omit it was likely based on the sufficient solid content and properties of the APIs and sodium carbonate themselves.
Lyophilization Cycle Development

Causality: The goal of lyophilization is to remove water without damaging the drug. A poorly designed cycle can lead to "collapse," where the product melts back during drying, resulting in a poor-quality cake, high residual moisture, and compromised stability. The cycle must be optimized based on the thermal characteristics of the specific formulation.

G

Protocol 3: Lyophilization Cycle Development
  • Thermal Characterization (Pre-requisite):

    • Perform Differential Scanning Calorimetry (DSC) on the liquid formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg').

    • Use a Freeze-Drying Microscope (FDM) to visually determine the collapse temperature (Tc).

    • Trustworthiness: The primary drying product temperature must be maintained below Tg' and Tc to prevent product collapse. This is a non-negotiable, self-validating control point.

  • Freezing Step:

    • Cool the shelves to approximately -40°C to -50°C.

    • Hold for 2-3 hours to ensure complete solidification of the product. The goal is to induce crystallization of water and create a solid matrix.

  • Primary Drying (Sublimation):

    • Apply a vacuum, typically between 50-200 mTorr.

    • Increase shelf temperature to a point just below the critical temperature (Tg' or Tc), for example, -25°C.

    • Expertise: This is the longest step. The shelf temperature provides the energy for ice to sublime directly into vapor. The chamber pressure is kept low to facilitate this phase transition. This step removes the bulk of the unbound water.

  • Secondary Drying (Desorption):

    • After all ice is gone (indicated by a drop in product temperature and chamber pressure), increase the shelf temperature to a positive value (e.g., 25°C to 40°C).

    • Maintain a low vacuum for several hours.

    • Expertise: This step removes residual, bound water molecules from the product matrix. Achieving low residual moisture (<1-2%) is critical for long-term stability.

Reconstitution and In-Use Stability

The formulation work is not complete until the product's stability and compatibility are confirmed after it has been prepared for administration.

The approved product label for AVYCAZ® specifies that the powder should be reconstituted with 10 mL of sterile water for injection (or other compatible solutions like 0.9% Sodium Chloride or 5% Dextrose).[8][18][19] This reconstituted solution must then be immediately diluted into an infusion bag.[20]

Table 1: Reconstitution and Dilution Stability of Ceftazidime-Avibactam
Storage ConditionStability Time After Dilution in Infusion BagSource
Room Temperature (~25°C)Up to 12 hours[9][21]
Refrigerated (2-8°C)Up to 24 hours (followed by 12 hours at room temp)[9][20][21]

Causality: These time limits are established through rigorous in-use stability studies. The 12-hour room temperature limit ensures that the product remains potent and free of significant degradation products during the time it takes to be administered to a patient. The refrigerated option provides flexibility for hospital pharmacies to prepare infusions in advance.

Key Analytical Protocols (Trustworthiness Pillar)

A formulation is only as good as the methods used to test it. Validated, stability-indicating analytical methods are required by regulatory agencies like the FDA and EMA to ensure product quality.[22][23][24]

Stability-Indicating RP-HPLC Method

Causality: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities. This is achieved by developing a method that separates all these components, ensuring that the peak for the API is pure.

Protocol 4: Example RP-UPLC Method for Avibactam & Ceftazidime

This protocol is adapted from published methodologies.[25][26]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: HSS C18, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: Aqueous Buffer (e.g., Potassium dihydrogen orthophosphate)

    • B: Acetonitrile

    • Isocratic Ratio: 75:25 (A:B)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • System Suitability (Self-Validation):

    • Tailing Factor: The peak for Avibactam should have a tailing factor ≤ 2.0.

    • Theoretical Plates: The column should exhibit > 2000 theoretical plates for the Avibactam peak.

    • Repeatability (%RSD): The relative standard deviation for six replicate injections of a standard solution should be ≤ 2.0%.

  • Forced Degradation (Method Validation): To prove the method is stability-indicating, the drug substance must be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that the peaks for these degradants are resolved from the main Avibactam peak.

G

Conclusion

The formulation of Avibactam sodium injection is a multi-faceted process that hinges on a deep understanding of its physicochemical properties. The selection of a lyophilized powder for reconstitution is a proven strategy to mitigate the inherent aqueous instability of the molecule. Key success factors include precise control of pH in the reconstituted solution using an appropriate buffering agent like sodium carbonate, development of a robust, scientifically-grounded lyophilization cycle, and the use of validated, stability-indicating analytical methods to ensure product quality throughout its lifecycle. By following the principles and protocols outlined in this guide, researchers and developers can navigate the complexities of formulating this critical antibacterial agent, ultimately contributing to the fight against antimicrobial resistance.

References

  • Ehmann, D. E., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Brem, J., et al. (2016). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Biochemical Society Transactions. [Link]

  • Shirley, M. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Pharmacy and Therapeutics. [Link]

  • Medscape. (2025). What is the role of avibactam (a beta-lactamase inhibitor) in treating bacterial infections?. Medscape. [Link]

  • Lahiri, S. D., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Forest Laboratories, LLC. (2015). AVYCAZ (ceftazidime-avibactam) for injection, for intravenous use. Amazon S3. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Avibactam Sodium: Chemical Properties and Synthesis Pathways for Pharmaceutical Applications. PharmaChem. [Link]

  • GlobalRPH. (2017). Dilution Avycaz ® (ceftazidime-Avibactam). GlobalRPH. [Link]

  • Allergan. (n.d.). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use - Prescribing Information. FDA. [Link]

  • Allergan. (2019). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use - Prescribing Information. FDA. [Link]

  • Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy. [Link]

  • PDR.net. (n.d.). avycaz - Drug Summary. PDR.net. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Ceftazidime–Avibactam Sodium. ASHP Publications. [Link]

  • Pfizer. (n.d.). ZAVICEFTA (ceftazidime-avibactam) Stability after reconstitution and dilution. Pfizer. [Link]

  • Drugs.com. (n.d.). CefTAZidime/Avibactam Monograph for Professionals. Drugs.com. [Link]

  • Medscape. (n.d.). Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Al-Azzawi, M. Q., et al. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance. [Link]

  • Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed. [Link]

  • ECA Academy. (2004). FDA Guidance for Industry: Sterile Drug Products Produced By Aseptic Processing - Current Good Manufacturing Practice. ECA Academy. [Link]

  • Isofield. (2025). Five techniques to maintain sterility: FDA Guidance. Isofield. [Link]

  • European Medicines Agency. (n.d.). Zavicefta, INN-ceftazidime / avibactam. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2020). Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. FDA. [Link]

  • Al-Shdefat, S. M., et al. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • World Health Organization. (n.d.). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. WHO. [Link]

  • NorthEast BioLab. (n.d.). FDA's Guiding Principles: Sterile Drug Products Produced by Aseptic Processing - Current Good Manufacturing Practice(2004). NorthEast BioLab. [Link]

  • Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Monash University. [Link]

  • Wang, C., et al. (2025). Development and Validation of a Headspace Gas Chromatography-Flame Ionization Detection Method for the Simultaneous Determination of 12 Residual Solvents in Avibactam Sodium Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ResearchGate. [Link]

  • Google Patents. (n.d.). CN113105455A - Preparation method of crystal form B avibactam sodium.
  • European Medicines Agency. (n.d.). Zavicefta, INN-ceftazidime/avibactam. European Union. [Link]

  • Reddy, G. V., et al. (2020). Estimation of Ceftazidime and Avibactam in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. Research Journal of Pharmacy and Technology. [Link]

  • S. Vidyadhara, et al. (2004). Formulation and Evaluation of Lyophilized Antibacterial Agent. International Journal of PharmTech Research. [Link]

  • SlideShare. (n.d.). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. SlideShare. [Link]

  • Amanote Research. (n.d.). Degradation of .BETA.-lactamase Inhibitor. Amanote Research. [Link]

  • PharmaCompass. (n.d.). Avibactam API Manufacturers | Suppliers | Drug Master Files (DMF). PharmaCompass. [Link]

  • Patsnap. (2019). A method for preparing amorphous avibactam sodium by spray drying. Patsnap. [Link]

  • Google Patents. (n.d.). CN102382123A - Preparation method of tazobactam sodium.
  • S. Vidyadhara, et al. (2025). Formulation and evaluation of lyophilized antibacterial agent. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Identification of Avibactam sodium degradation products

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Personnel, QC Analysts, and R&D Scientists From: Technical Support Division – Structural Elucidation Group Subject: Troubleshooting Avibactam Sodium Degradation & Impurity Profiling

Executive Summary

This guide addresses the specific challenges in identifying degradation products of Avibactam Sodium , a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor. Unlike traditional beta-lactams, Avibactam’s degradation profile is dominated by the reversibility of its ring-opening mechanism and the lability of its sulfate group. This document provides actionable solutions for chromatographic retention of polar degradants, mass spectrometry (MS) source parameter tuning, and structural assignment of key impurities.

Part 1: Chromatographic Anomalies & Solutions

Q: Why are my Avibactam degradation peaks eluting in the void volume or showing poor resolution on a standard C18 column?

A: Avibactam and its hydrolytic degradants are highly polar (zwitterionic nature). Standard C18 columns often fail to retain them, causing co-elution with matrix salts.

Troubleshooting Protocol:

IssueRoot CauseTechnical Solution
Void Elution High polarity of the DBO core and sulfate group.Switch to HILIC or Polar-Embedded C18. Recommendation: Use an Amide-HILIC column with an Ammonium Acetate/Acetonitrile gradient. If RP is mandatory, use a T3-type (high aqueous stability) C18 column with 100% aqueous start.
Peak Tailing Interaction of the secondary amine or sulfate with free silanols.Buffer Strength & pH. Maintain mobile phase pH between 3.0–5.0. Add 10–20 mM Ammonium Acetate. Note: Avoid phosphate buffers if using MS detection; they suppress ionization.
Ghost Peaks Carryover of metal-complexed species.Chelation Control. Avibactam can chelate trace metals. Add 5 µM EDTA to the mobile phase or use a bio-inert (PEEK-lined) LC system.

Part 2: Mass Spectrometry & Structure Elucidation

Q: I see a mass shift of -80 Da in my sample. Is this a real degradant or an artifact?

A: This is the critical "Sulfate Trap." The sulfate group (-OSO3H) on Avibactam is thermally and energetically fragile.

  • Scenario A (In-Source Fragmentation): If the -80 Da peak (Desulfated Avibactam) appears in your standard injection, your ion source parameters are too harsh. The sulfate is falling off inside the mass spectrometer.

    • Fix: Lower the Cone Voltage (or Fragmentor Voltage) and Desolvation Temperature .

  • Scenario B (True Degradant): If the peak area increases over time during stress testing (especially acidic stress) while source parameters are gentle, it is a genuine degradation product.

Q: How do I distinguish the major hydrolytic degradant (Impurity B) from the parent?

A: The primary degradation pathway is the hydrolysis of the amide bond in the 5-membered ring.

  • Parent Avibactam:

    • Formula: C7H10N3O6S⁻[1][2]

    • m/z (ESI-): 264.0

  • Ring-Open Impurity (Hydrolysis Product):

    • Mechanism: Addition of H2O across the amide bond.

    • Formula: C7H12N3O7S⁻

    • m/z (ESI-): 282.0 (+18 Da shift)

    • Key Characteristic: This species is often reversible under certain pH conditions but becomes permanent if the carboxylic acid moiety undergoes further reaction.

Part 3: Forced Degradation Workflow

To validate your method, you must generate these impurities controllably.

Protocol: Targeted Stress Conditions
  • Acid Hydrolysis (Target: Desulfation & Ring Opening)

    • Reagent: 0.1 N HCl.[3]

    • Condition: 60°C for 2–4 hours.

    • Expected Outcome: High yield of Desulfated Avibactam (m/z ~184) and Ring-Open species .

  • Base Hydrolysis (Target: Ring Opening)

    • Reagent: 0.1 N NaOH.[3]

    • Condition: Room Temperature for < 1 hour (Reaction is rapid).

    • Expected Outcome: Primary formation of Ring-Open Amide (m/z 282) .

    • Warning: Extended exposure to high base can lead to decarboxylation (loss of CO2, -44 Da).

  • Oxidative Stress [4]

    • Reagent: 3% H2O2.

    • Condition: Room Temperature, 24 hours.

    • Expected Outcome: N-oxides are rare due to the steric hindrance of the DBO cage, but look for +16 Da shifts on the secondary amine if detected.

Part 4: Visualizing the Degradation Pathways

The following diagram maps the structural relationships between Avibactam and its critical impurities. Use this to guide your MS/MS fragment interpretation.

Avibactam_Degradation Avibactam Avibactam (Parent) [C7H10N3O6S]- m/z 264.0 OpenRing Impurity B (Ring-Opened Amide) [C7H12N3O7S]- m/z 282.0 (+18 Da) Avibactam->OpenRing Base Hydrolysis (Amide Cleavage) Desulfated Desulfated Avibactam [C7H10N3O3]- m/z 184.0 (-80 Da) Avibactam->Desulfated Acid Hydrolysis / Thermal (Loss of -OSO3H) OpenRing->Avibactam Recyclization (pH dependent) Decarboxylated Decarboxylated Species (Post-Hydrolysis) [C6H12N3O5S]- m/z 238.0 (-44 Da) OpenRing->Decarboxylated Extreme Stress (-CO2)

Figure 1: Mechanistic degradation pathway of Avibactam Sodium showing mass shifts (ESI- mode) for primary impurities.

Part 5: Analytical Method Parameters (Reference)

For reproducible identification, utilize the following baseline parameters.

ParameterSpecificationRationale
Ionization Mode ESI Negative (-) The sulfate group ionizes most efficiently in negative mode. Positive mode is useful only for desulfated species.
Column HSS T3 C18 (1.8 µm) or Amide HILICT3 allows 100% aqueous loading for retention; HILIC separates polar degradants.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Volatile buffer essential for MS; pH 4.5 stabilizes the sulfate.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-5% B (Hold 2 min) -> 30% BShallow gradient required to separate the early eluting polar impurities.

References

  • Ehmann, D. E., et al. (2013). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences (PNAS).

  • Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance." Antimicrobial Agents and Chemotherapy.

  • Sillén, H., et al. (2015). "Determination of avibactam and ceftazidime in human plasma samples by LC-MS."[5] Bioanalysis.

  • Zeng, X., et al. (2022). "Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma." Journal of Clinical Pharmacy and Therapeutics.

  • PubChem. "Avibactam Sodium Compound Summary." National Library of Medicine.

Sources

Technical Support Center: Avibactam Sodium Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Stereochemical Control & Purification Strategies for Avibactam Sodium

Status: Active | Version: 2.4 | Audience: Process Chemists & CMC Leads

Executive Summary: The Stereochemical Challenge

Avibactam Sodium is a non-


-lactam 

-lactamase inhibitor with a diazabicyclooctane (DBO) core.[1][2] The pharmacological activity resides strictly in the

configuration.

The Primary Adversaries:

  • Enantiomer:

    
     – Originates from poor optical purity of the starting pipecolic acid derivative.
    
  • Diastereomers (Trans-isomers):

    
     and 
    
    
    
    – Typically formed during the urea cyclization step if thermodynamic control is lost.

This guide provides a troubleshooting framework for removing these impurities through Synthesis Control (Upstream) and Crystallization Engineering (Downstream) .

Module 1: Synthesis Phase – Preventing Isomer Formation

FAQ 1.1: Why do I see a spike in the trans-isomer during the urea cyclization?

Diagnosis: The formation of the bicyclic urea ring (from the piperidine precursor) is the stereodefining step. If the reaction temperature is too high or the base addition is too rapid, you risk kinetic trapping of the trans-isomer.

Root Cause Mechanism: The cyclization involves an intramolecular nucleophilic attack. The cis-bridgehead (desired) is thermodynamically favored but requires specific conformational alignment. Rapid kinetics favor the trans-isomer.

Troubleshooting Protocol:

  • Temperature Control: Maintain the cyclization reaction (typically using triphosgene or diphosgene equivalents) strictly between -10°C and 0°C . Do not allow exotherms >5°C.

  • Base Selection: Switch from strong, fast-acting bases to hindered bases (e.g., DIPEA) or strictly controlled addition of triethylamine to modulate the rate of ring closure.

  • Solvent Effect: Ensure the solvent system (often MeCN or DCM) is dry. Water traces can hydrolyze the intermediate carbamoyl chloride, leading to side reactions that complicate the stereochemical outcome.

Module 2: Purification Phase – The "Double-Salt" Strategy

FAQ 2.1: My final crystallization isn't removing the enantiomer. What is the "TBA Switch"?

Insight: Avibactam Sodium is highly water-soluble, making it difficult to purify via standard organic crystallization. The enantiomer often co-crystallizes with the sodium salt.

The Solution: Industrial purification often utilizes an intermediate Tetrabutylammonium (TBA) salt . The TBA cation renders the molecule lipophilic, allowing it to be dissolved in organic solvents (like DCM or EtOAc) where the impurities are less soluble or can be washed away.

Protocol: The TBA-to-Sodium Exchange

  • Formation: Isolate the sulfated intermediate as the TBA salt (not Sodium).

  • Purification: Recrystallize the TBA salt from Isobutyl Methyl Ketone (MIBK) or an Acetone/Water mix.

    • Why? The

      
      -TBA salt crystallizes well here, while the enantiomer and decarboxylated degradants remain in the mother liquor.
      
  • Exchange: Redissolve the purified TBA salt in Ethanol. Add Sodium 2-Ethylhexanoate (SHE) .[2]

  • Precipitation: The Avibactam Sodium will precipitate out (driving force: formation of insoluble inorganic salt in organic media), leaving the TBA residue in solution.

Visual Workflow: The Double-Salt Purification Pathway

AvibactamPurification Start Crude Sulfated Intermediate (High Impurity Load) TBA_Add Add Tetrabutylammonium (TBA) Source Start->TBA_Add TBA_Salt Isolate TBA Salt (Lipophilic) TBA_Add->TBA_Salt Phase Transfer Org_Wash Recrystallize in MIBK/Acetone (Removes Enantiomer) TBA_Salt->Org_Wash Purification Na_Exchange Add Sodium 2-Ethylhexanoate in Ethanol Org_Wash->Na_Exchange Waste Mother Liquor (Contains Isomers + TBA) Org_Wash->Waste Impurities Final_Prod Avibactam Sodium (Precipitate) Na_Exchange->Final_Prod Salt Exchange Na_Exchange->Waste

Caption: Figure 1. The "Double-Salt" strategy utilizes the solubility difference of the TBA intermediate to remove isomers before final sodium salt formation.

Module 3: Final Crystallization & Polymorph Control

FAQ 3.1: How do I remove residual diastereomers from the final Sodium Salt?

Issue: Even after the salt exchange, trace levels (0.5% - 1.0%) of diastereomers may remain. Target: Anhydrous Form B (Thermodynamically stable).

Optimization Table: Solvent Systems for Final Polish

Solvent SystemRatio (v/v)Target Impurity RemovalPros/Cons
Methanol / Water 90:10 to 95:5General organic impuritiesPro: High yield. Con: Poor rejection of highly polar isomers.
Ethanol / Water 85:15Trans-isomer rejection Pro: Best balance for isomer purging. Slower crystal growth excludes impurities.
Acetone / Water 98:2Residual solventsPro: Fast precipitation. Con: Risk of trapping amorphous material if added too fast.

Step-by-Step Protocol (Ethanol/Water System):

  • Dissolve crude Avibactam Sodium in minimal Water at 35°C.

  • Add Ethanol slowly until turbidity is just observed (Cloud Point).

  • Critical Step: Hold at cloud point for 1 hour to allow seed formation of the stable polymorph.

  • Add remaining Ethanol over 4-6 hours.

  • Cool to 0°C slowly (5°C/hour). Rapid cooling traps the trans-isomer in the lattice.

Module 4: Analytical Troubleshooting

FAQ 4.1: My HPLC peaks for the enantiomer and active ingredient are overlapping.

Diagnosis: Avibactam is extremely polar (zwitterionic character). Standard C18 columns often fail to retain it sufficiently to resolve the slight stereochemical differences.

Solution: Ion-Pair Chromatography You must use an ion-pairing agent to increase retention and stereoselectivity.

Recommended Method Parameters:

  • Column: C18 (e.g., Waters XBridge or Inertsil ODS), 5µm.

  • Mobile Phase A: 20mM Phosphate Buffer (pH 6.0 - 6.5) + 5mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) .

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic or Shallow Gradient.

  • Mechanism: The TBAHS pairs with the sulfate group on Avibactam, creating a neutral hydrophobic complex that interacts effectively with the C18 stationary phase, allowing resolution of the isomers based on their spatial fit.

References

  • Golden, M. D., et al. (2017). "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development.

  • Novexel SA. (2011). "Process for the preparation of crystalline form of Avibactam Sodium." World Intellectual Property Organization, WO2011042560.

  • Zhejiang Medicine Co. (2018). "Synthesis method of Avibactam Sodium." China National Intellectual Property Administration, CN108239089B.

  • University of Regensburg. (2025).[3] "Simultaneous determination of ceftazidime and avibactam in patients by isocratic ion-pair liquid chromatography." Journal of Chromatography Open.

Sources

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Avibactam Sodium API: Technical Support Center for Residual Solvent Control

Welcome to the technical support center for controlling residual solvents in Avibactam sodium Active Pharmaceutical Ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the identification, quantification, and mitigation of residual solvents. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating system for your quality control processes.

This section addresses the fundamental questions researchers frequently encounter regarding residual solvents in pharmaceutical manufacturing.

Q1: What are residual solvents and why are they a critical quality attribute for Avibactam sodium?

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[1][2] In the context of Avibactam sodium, they are not completely removed by practical manufacturing techniques.[3] Their control is critical for several reasons:

  • Patient Safety: Many solvents are toxic and can pose significant health risks to patients, even at trace levels.[4] Regulatory bodies establish strict limits based on toxicological data to ensure patient safety.[5][6]

  • Product Quality & Stability: The presence of residual solvents can impact the physicochemical properties of the Avibactam sodium API. They can affect crystallinity, dissolution rate, stability, and even the appearance of the final product.[5]

  • Efficacy: By altering the API's physical properties, residual solvents can influence its bioavailability and, consequently, its therapeutic effectiveness.[5]

Q2: Which regulatory guidelines govern the control of residual solvents?

The primary international guideline is the ICH Q3C (R8) Impurities: Guideline for Residual Solvents .[2] This guideline, adopted by major regulatory agencies like the FDA and EMA, provides a framework for setting acceptable limits for residual solvents in pharmaceuticals.[7][8] The United States Pharmacopeia (USP) General Chapter <467> is closely harmonized with the ICH Q3C guidelines and is the standard method used worldwide for quality control.[9][10][11]

Q3: How are solvents classified according to ICH Q3C?

The ICH Q3C guideline categorizes residual solvents into three classes based on their risk to human health:[1][2][9]

Solvent Class Description & Risk to Human Health Examples General Control Strategy
Class 1 Solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards.[2][9]Benzene, Carbon tetrachloride, 1,2-DichloroethaneUse of these solvents should be avoided. If their use is unavoidable to produce a drug with a significant therapeutic advantage, then their levels must be strictly limited and justified.[12]
Class 2 Solvents to be limited. They are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[2][13]Acetonitrile, Dichloromethane, Toluene, MethanolThese solvents should be limited in drug products. Limits are calculated based on the Permitted Daily Exposure (PDE) in mg/day.[13]
Class 3 Solvents with low toxic potential. No health-based exposure limit is needed at levels normally accepted in good manufacturing practices.Acetone, Ethanol, Isopropyl Alcohol, Ethyl AcetateThese solvents have a PDE of 50 mg or more per day. A general limit of 5000 ppm (0.5%) is acceptable without justification.[13][14] If higher levels are present, they must be justified.

Part 2: Avibactam Sodium - Specific Challenges & Solutions

This section focuses on the practical application of residual solvent control specifically for Avibactam sodium API.

Q4: What are the potential residual solvents in Avibactam sodium and their limits?

The potential residual solvents are directly linked to the synthetic route employed. A review of various patented synthesis methods reveals a common set of solvents used in reaction, purification, and crystallization steps.[15][16][17][18] A recent study developed a validated method for the simultaneous determination of 12 potential residual solvents in Avibactam sodium API.[19]

Below is a summary of these potential solvents and their corresponding ICH Q3C limits.

Solvent Name ICH Class Concentration Limit (ppm) Permitted Daily Exposure (PDE) (mg/day) Potential Role in Synthesis
Toluene28908.9Reaction solvent.[16]
Dichloromethane (DCM)26006.0Extraction and reaction solvent.[17][18][19]
Acetonitrile (ACN)24104.1Reaction and crystallization solvent.[16][19]
Methanol (MET)2300030.0Reaction, crystallization, and cleaning solvent.[16][19][20]
Tetrahydrofuran (THF)27207.2Reaction solvent.[16][19]
Methyl tert-butyl ether (MTBE)2500050.0Extraction and crystallization solvent.[19][20]
Ethanol (ET)3500050.0Reaction, crystallization, and cleaning solvent.[15][16][17][19][21]
Acetone (ACE)3500050.0Reaction and crystallization solvent.[16][19][20]
Isopropanol (IPA)3500050.0Reaction and crystallization solvent.[16][19][20][21]
Ethyl Acetate (EA)3500050.0Extraction and crystallization solvent.[16][19][20]
tert-Butanol (tBA)2350035.0Reaction solvent.[19][22]
Butyl Acetate (BuOAc)3500050.0Extraction solvent.[19]

Note: The limits are based on the ICH Q3C (R8) guidelines.[2][7] It is imperative to consult the latest version of the guidelines for the most current information.

Q5: How can I develop a reliable analytical method for these solvents in Avibactam sodium?

The industry-standard and regulatory-accepted method for residual solvent testing is Static Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID).[3][5][23][24] This technique is preferred because it is robust, sensitive, and minimizes matrix effects by only introducing the volatile analytes into the GC system, leaving the non-volatile API in the sample vial.[25]

Below is a workflow diagram illustrating the HS-GC analytical process.

HS_GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing A Accurately weigh Avibactam sodium API B Dissolve in a suitable high-boiling diluent (e.g., DMSO, DMF) A->B C Seal vial hermetically B->C E Place vials in Headspace Autosampler C->E D Prepare calibration standards in the same diluent D->E F Incubate at a set temperature to establish liquid-gas equilibrium E->F G Inject an aliquot of the headspace vapor into the GC F->G H Separate solvents on a capillary column (e.g., G43 phase) G->H I Detect solvents using FID H->I J Integrate peak areas in chromatogram I->J K Generate calibration curve from standards J->K L Quantify solvent concentration (ppm) in API sample K->L

Caption: Workflow for Residual Solvent Analysis by HS-GC-FID.

Experimental Protocol: HS-GC-FID Method for Residual Solvents in Avibactam Sodium

This protocol is based on established and validated methodologies for Avibactam sodium.[19]

1. Instrumentation:

  • Gas Chromatograph with FID and a Headspace Autosampler.

  • Capillary Column: DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.[9][26]

2. Reagents and Materials:

  • Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), headspace grade.

  • Reference Standards: Certified standards for all potential solvents.

  • Avibactam sodium API sample.

  • Headspace Vials: 20 mL with PTFE/silicone septa.

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen, constant flow at ~2.0 mL/min.

  • Injector Temperature: 220 °C.

  • Split Ratio: 5:1.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Hold: 5 minutes.

  • Detector Temperature (FID): 250 °C.

4. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 30 minutes.

  • Injection Volume: 1.0 mL of headspace vapor.

5. Standard Preparation:

  • Prepare a stock standard solution containing all target solvents in the diluent.

  • Create a series of calibration standards by diluting the stock solution to cover a range from below the limit of quantification (LOQ) to above the specified limit for each solvent.

6. Sample Preparation:

  • Accurately weigh approximately 100 mg of Avibactam sodium API into a 20 mL headspace vial.

  • Add 5.0 mL of diluent.

  • Seal the vial immediately and vortex to dissolve.

7. Analysis and Calculation:

  • Run the standard solutions to establish a calibration curve for each solvent.

  • Analyze the sample preparations.

  • Identify solvents based on retention time and quantify using the calibration curve. The concentration (ppm) is calculated by the chromatography data system.

Part 3: Troubleshooting Guide

Even with a robust method, issues can arise. This section provides a logical approach to troubleshooting common problems in the HS-GC analysis of residual solvents.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_recovery Quantitation & Recovery Issues cluster_extra_peaks Baseline & Extraneous Peaks Start Problem Observed in Chromatogram P1 Poor Peak Shape? (Tailing/Fronting) Start->P1 P2 Poor Recovery or Low Sensitivity? Start->P2 P3 Ghost Peaks or Noisy Baseline? Start->P3 C1 Check for active sites in liner/column. Use deactivated liner. Clip column front. P1->C1 Yes C2 Check for column overload. Dilute sample or increase split ratio. P1->C2 Yes C3 Improper column installation? Re-install column. P1->C3 Yes C4 Solvent effect issues? (for specific solvents like DMF) Optimize inlet temperature. P1->C4 Yes C5 Inadequate vial equilibration? Increase temperature or time. P2->C5 Yes C6 System leak? Check septa, ferrules, syringe. P2->C6 Yes C7 Poor solubility in diluent? Ensure complete dissolution. P2->C7 Yes C8 Incorrect standard concentrations? P2->C8 Yes C9 Contaminated diluent, gas, or vials? Run blanks of each component. P3->C9 Yes C10 Septum bleed? Use high-quality septa, check inlet temp. P3->C10 Yes C11 Carryover from previous injection? Increase bake-out time or run solvent blanks. P3->C11 Yes

Sources

Validation & Comparative

A Comparative Guide to Avibactam and Tazobactam: Inhibition Spectrum and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the strategic use of β-lactamase inhibitors is paramount to preserving the efficacy of our β-lactam antibiotic arsenal. This guide provides a detailed comparative analysis of two key β-lactamase inhibitors: the established tazobactam and the novel avibactam. We will delve into their distinct inhibition spectra, elucidate their mechanisms of action, and provide a framework for their comparative evaluation in a research setting.

Introduction: Two Guardians Against β-Lactamase-Mediated Resistance

Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating a wide array of β-lactamases.[1][2] It is a diazabicyclooctane derivative that employs a unique, reversible covalent inhibition mechanism.[1][3] In contrast, tazobactam is a traditional β-lactamase inhibitor, a penicillanic acid sulfone, that acts as a "suicide inhibitor" through irreversible acylation of the β-lactamase enzyme.[4][5] These fundamental mechanistic differences translate into distinct spectra of activity.

At a Glance: Key Differences in Inhibition Spectrum

FeatureAvibactamTazobactam
Chemical Class Diazabicyclooctane (non-β-lactam)Penicillanic acid sulfone (β-lactam core)
Mechanism of Action Reversible covalent inhibitionIrreversible covalent inhibition ("suicide inhibitor")
Ambler Class A Inhibition Yes (including ESBLs and KPC)Yes (primarily ESBLs)
Ambler Class B Inhibition No (Metallo-β-lactamases)No
Ambler Class C Inhibition Yes (AmpC)Limited/Variable
Ambler Class D Inhibition Some (e.g., OXA-48)No

In-Depth Comparison of Inhibition Spectra

Avibactam demonstrates a significantly broader spectrum of activity against clinically important β-lactamases compared to tazobactam.[2]

Ambler Class A β-Lactamases

Both avibactam and tazobactam are effective against many Class A enzymes, including the prevalent TEM and SHV variants and Extended-Spectrum β-Lactamases (ESBLs).[2][6] However, a critical distinction lies in their activity against Klebsiella pneumoniae carbapenemases (KPCs). Avibactam is a potent inhibitor of KPC enzymes, a major mechanism of carbapenem resistance in Enterobacterales, whereas tazobactam is not.[2][7]

Ambler Class C β-Lactamases

Avibactam exhibits robust inhibitory activity against Ambler Class C β-lactamases, commonly known as AmpC enzymes.[8] These enzymes, which can be chromosomally or plasmid-encoded, are a significant cause of resistance to many cephalosporins. Tazobactam's activity against AmpC enzymes is generally considered weak and unreliable.[9]

Ambler Class D β-Lactamases

Avibactam has demonstrated inhibitory activity against certain Ambler Class D β-lactamases, most notably the OXA-48-like carbapenemases.[1] This further broadens its utility against carbapenem-resistant Enterobacterales. Tazobactam is not effective against Class D enzymes.

Ambler Class B β-Lactamases

Neither avibactam nor tazobactam are effective against Ambler Class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[2] This represents a significant gap in the activity of serine-β-lactamase inhibitors.

Quantitative Comparison: In Vitro Susceptibility Data

The following table summarizes the comparative in vitro activity of ceftazidime-avibactam and piperacillin-tazobactam against key Gram-negative pathogens. The data is presented as MIC₅₀/₉₀ (μg/mL), representing the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Organism (Resistance Mechanism)Ceftazidime-Avibactam (MIC₅₀/₉₀)Piperacillin-Tazobactam (MIC₅₀/₉₀)Reference(s)
Escherichia coli (ESBL-producing)0.19/0.38Moderately active (41% resistance reported in one study)[10][11]
Klebsiella pneumoniae (ESBL-producing)0.5/2Moderately active[10]
Klebsiella pneumoniae (Carbapenem-resistant, KPC-producing)2/4Not active[12]
Pseudomonas aeruginosa1.5/60.75/3[12]
Enterobacterales (OXA-48-producing)Highly active (100% susceptibility in a study)Not active[13]
Enterobacterales (AmpC-overproducing)Highly active (96.1% susceptibility)Poorly active (24.7% susceptibility)[14]

Mechanistic Deep Dive: A Tale of Two Inhibition Strategies

The differing inhibition spectra of avibactam and tazobactam are a direct consequence of their distinct molecular mechanisms of action.

Avibactam: Reversible Covalent Inhibition

Avibactam's novel mechanism involves a two-step process. Initially, it forms a non-covalent complex with the β-lactamase. Subsequently, the serine residue in the active site of the enzyme attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] Crucially, this reaction is reversible, allowing avibactam to be released intact and inhibit other β-lactamase molecules.[1][3]

Avibactam_Mechanism E_Avi Free Enzyme (E) + Avibactam (Avi) E_Avi_Complex Non-covalent Complex (E·Avi) E_Avi->E_Avi_Complex k1 E_Avi_Complex->E_Avi k-1 Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (E-Avi*) E_Avi_Complex->Acyl_Enzyme k2 (Acylation) Acyl_Enzyme->E_Avi_Complex k-2 (Decarbamylation/ Recyclization)

Caption: Avibactam's reversible covalent inhibition mechanism.

Tazobactam: Irreversible "Suicide" Inhibition

Tazobactam, like other traditional β-lactamase inhibitors, acts as a "suicide" substrate.[4] The β-lactamase enzyme recognizes tazobactam as a substrate and initiates hydrolysis. This process leads to the formation of a transient acyl-enzyme intermediate which then undergoes a series of chemical rearrangements to form a stable, irreversibly inactivated complex.[4] This effectively removes the enzyme from the pool available to hydrolyze the partner β-lactam antibiotic.

Tazobactam_Mechanism E_Taz Free Enzyme (E) + Tazobactam (Taz) E_Taz_Complex Acyl-Enzyme Intermediate E_Taz->E_Taz_Complex Acylation Inactive_Complex Irreversibly Inactivated Enzyme Complex E_Taz_Complex->Inactive_Complex Rearrangement

Caption: Tazobactam's irreversible "suicide" inhibition mechanism.

Experimental Protocol: Comparative Evaluation of Inhibitor Potency via Minimum Inhibitory Concentration (MIC) Determination

To empirically compare the efficacy of avibactam and tazobactam in a laboratory setting, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard. This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye. For β-lactamase inhibitor combinations, the concentration of the inhibitor is typically kept constant while the concentration of the β-lactam antibiotic is varied.

Materials
  • Bacterial Strains: Well-characterized clinical isolates or reference strains with known β-lactamase production (e.g., ATCC strains producing specific ESBLs, KPCs, or AmpC).

  • Antimicrobial Agents:

    • Ceftazidime analytical standard

    • Avibactam sodium analytical standard

    • Piperacillin sodium analytical standard

    • Tazobactam sodium analytical standard

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment:

    • Sterile 96-well microtiter plates

    • Multichannel pipettes

    • Spectrophotometer or McFarland turbidity standards

    • Incubator (35°C ± 2°C)

    • Vortex mixer

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the analytical standards in the appropriate solvent to create high-concentration stock solutions (e.g., 1280 µg/mL). Sterilize by filtration.

    • Causality: High-concentration stock solutions are necessary for accurate serial dilutions. Sterilization prevents contamination of the assay.

  • Preparation of Antimicrobial Working Solutions:

    • For the β-lactam/inhibitor combinations, prepare working solutions of the β-lactam (e.g., ceftazidime or piperacillin) in CAMHB.

    • Prepare a separate working solution of the inhibitor (avibactam or tazobactam) at a fixed concentration (e.g., 8 µg/mL for a final concentration of 4 µg/mL in the wells).

    • Causality: Using a fixed concentration of the inhibitor allows for the determination of the β-lactam's MIC in the presence of consistent β-lactamase inhibition.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Causality: A standardized inoculum is critical for the reproducibility of MIC results.

  • Plate Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the appropriate antimicrobial working solution to the wells of the 96-well plate, performing serial twofold dilutions across the plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Causality: Incubation allows for bacterial growth in the absence of effective antimicrobial concentrations.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

    • Compare the MIC of the β-lactam alone to the MIC of the β-lactam in combination with the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates its effectiveness.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_sol Prepare Antimicrobial Stock Solutions work_sol Prepare Antimicrobial Working Solutions stock_sol->work_sol serial_dil Perform Serial Dilutions in 96-well Plate work_sol->serial_dil inoculum Prepare Standardized Bacterial Inoculum add_inoculum Add Bacterial Inoculum to Wells inoculum->add_inoculum serial_dil->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Read MIC incubate->read_mic interpret Interpret and Compare Results read_mic->interpret

Caption: Experimental workflow for MIC determination.

Conclusion: Choosing the Right Tool for the Job

Avibactam and tazobactam are both valuable tools in the fight against β-lactamase-mediated resistance. However, their distinct chemical structures and mechanisms of action result in significantly different inhibition spectra. Tazobactam remains a useful inhibitor for many common Class A β-lactamases. Avibactam, with its broader spectrum encompassing Class A carbapenemases (KPC), Class C (AmpC), and some Class D (OXA-48) enzymes, represents a critical advancement for treating infections caused by multidrug-resistant Gram-negative bacteria. The choice between these inhibitors in a clinical or research setting should be guided by a thorough understanding of their respective strengths and weaknesses, as well as the local epidemiology of β-lactamase-producing organisms.

References

  • Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 109(29), 11663–11668. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. [Link]

  • Goldstein, E. J. C., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2018). Comparative “real world” in vitro activity of two new antimicrobials (ceftolozane-tazobactam and ceftazidime-avibactam) against ceftazidime non-susceptible Pseudomonas aeruginosa and resistant Enterobacteriaceae from california long term acute care hospitals. Open Access Text, 2(1), 1-6. [Link]

  • Lahiri, S. D., Alm, R. A., & Bonomo, R. A. (2014). New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. Antimicrobial Agents and Chemotherapy, 58(7), 3592-3601. [Link]

  • Papp-Wallace, K. M. (2019). The β-Lactams Strike Back: Ceftazidime-Avibactam. The Journal of the Pediatric Infectious Diseases Society, 8(4), 330–339. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Tazobactam Sodium? Synapse. [Link]

  • Wikipedia. (2023, November 28). Tazobactam. [Link]

  • ResearchGate. (n.d.). Kinetic parameters for β-lactamase inhibition by avibactam. [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Fisher, S. L. (2013). Kinetics of avibactam inhibition against class A, C, and D β-lactamases. Journal of Biological Chemistry, 288(39), 27960-27971. [Link]

  • Shapiro, A. B. (2016). Beyond Piperacillin-Tazobactam: Cefepime and AAI101 as a Potent β-Lactam−β-Lactamase Inhibitor Combination. Antimicrobial Agents and Chemotherapy, 60(9), 5347-5357. [Link]

  • Al-Tamimi, M., Al-Humoud, H., Al-Mulla, A., Al-Hasawi, F., Al-Abdely, H., & Al-Assiri, M. (2021). Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar. Sultan Qaboos University Medical Journal, 21(4), e609–e616. [Link]

  • Sparmed. (n.d.). Piperacillin/Tazobactam: Mechanism of Action, Adverse Effects and Dosage. [Link]

  • Karaca, Y., & Söy, M. (2019). In Vitro Activities of Ceftazidime-Avibactam and Comparator Antimicrobial Agents Tested against ESBL Producing Urinary E. coli Isolates. Journal of Microbiology and Infectious Diseases, 9(2), 112-115. [Link]

  • Ko, K. S., & Stone, G. G. (2020). In vitro activity of ceftazidime–avibactam and comparators against Gram-negative bacterial isolates collected in the Asia-Pacific region from 2012 to 2015: data from the INFORM global surveillance programme. Annals of Clinical Microbiology and Antimicrobials, 19(1), 14. [Link]

  • StatPearls. (2026, February 2). Pharmacology of Tazobactam. [Link]

  • Zhanel, G. G., Lawson, C. D., Adam, H., Schweizer, F., Zelenitsky, S., Lagacé-Wiens, P. R., ... & Karlowsky, J. A. (2013). Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations. Clinical Infectious Diseases, 56(9), 1298–1306. [Link]

  • Dr.Oracle. (2025, March 13). What is the difference between Tazobactam (TZB) and Avibactam (AVI)?[Link]

  • Goldstein, E. J. C., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2018). Comparative “real world” in vitro activity of two new antimicrobials (ceftolozane-tazobactam and ceftazidime-avibactam) against ceftazidime non-susceptible Pseudomonas aeruginosa and resistant Enterobacteriaceae from california long term acute care hospitals. OA Text, 4(1), 1-6. [Link]

  • Tan, S. H., et al. (2023). In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates from a Large Tertiary Hospital in Singapore. Antibiotics, 12(9), 1362. [Link]

  • Brink, A. J., et al. (2022). Best practices: Appropriate use of the new β-lactam/β-lactamase inhibitor combinations, ceftazidime-avibactam and ceftolozane-tazobactam in South Africa. Southern African Journal of Infectious Diseases, 37(1), 361. [Link]

  • Barnes, M. D., et al. (2015). Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam. Antimicrobial Agents and Chemotherapy, 59(7), 3704-3712. [Link]

  • Levasseur, P., et al. (2012). The β-Lactams Strike Back: Ceftazidime-Avibactam. Annals of Pharmacotherapy, 46(12), 1641-1650. [Link]

Sources

Technical Guide: CLSI vs. EUCAST Breakpoints for Ceftazidime-Avibactam

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftazidime-Avibactam (CZA) represents a critical evolution in β-lactam/β-lactamase inhibitor (BL/BLI) therapy, specifically targeting carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[1]

For researchers and drug developers, the divergence between CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) is not merely administrative—it is methodological. The most significant technical risk lies in Disk Diffusion (DD) testing:

  • CLSI utilizes a 30/20 µg disk load.[2][3]

  • EUCAST utilizes a 10/4 µg disk load.[3]

CRITICAL WARNING: These disks are not interchangeable . Applying EUCAST breakpoints to a CLSI disk (or vice versa) will result in catastrophic interpretive errors (Very Major Errors/False Susceptibility).

Part 1: The Mechanistic Divergence

To interpret breakpoints correctly, one must understand the "Why" behind the standards.

The Pharmacodynamic Anchor

Both organizations agree on the reference method (Broth Microdilution) and the Pharmacokinetic/Pharmacodynamic (PK/PD) driver:


  (time free drug concentration remains above MIC).
  • Avibactam Role: It restores Ceftazidime susceptibility by inhibiting Ambler Class A (e.g., KPC), Class C (AmpC), and some Class D (OXA-48) enzymes. It does not inhibit Class B Metallo-β-lactamases (MBLs).[1][4]

  • Testing Condition: In vitro susceptibility testing uses a fixed concentration of Avibactam (4 µg/mL), not a fixed ratio.[5]

The Philosophy of Breakpoints
  • CLSI (Clinical Outcome Driven): Breakpoints are often harmonized with FDA clearance data, heavily weighted by clinical cure rates in pivotal trials (e.g., RECAPTURE, REPRISE). The 30/20 µg disk was selected to maximize zone diameter separation for the specific isolates seen in US-based trials.

  • EUCAST (PK/PD Driven): Breakpoints are strictly defined by the dosing regimen (2g/0.5g q8h IV). If the wild-type distribution of an organism exceeds the PK/PD cutoff, EUCAST is more likely to classify it as Resistant or define an Area of Technical Uncertainty (ATU). The 10/4 µg disk was chosen because lower content often provides better discrimination for lower MIC values, preventing "false susceptibility" in strains with low-level resistance mechanisms.

Part 2: Quantitative Comparison (The Data)

MIC Breakpoints (Broth Microdilution)

Reference Method: ISO 20776-1 / CLSI M07

Organism GroupCLSI (M100) Susceptible (S)CLSI (M100) Resistant (R)EUCAST (v14.0) Susceptible (S)EUCAST (v14.0) Resistant (R)Technical Note
Enterobacterales ≤ 8/4 µg/mL≥ 16/4 µg/mL≤ 8 mg/L> 8 mg/LEUCAST implies fixed 4 mg/L Avibactam.[6]
P. aeruginosa ≤ 8/4 µg/mL≥ 16/4 µg/mL≤ 8 mg/L> 8 mg/LBreakpoints are harmonized at the MIC level.
Disk Diffusion Breakpoints (The Danger Zone)

Note the massive difference in disk mass.

ParameterCLSI StandardEUCAST Standard
Disk Content 30 µg Ceftazidime / 20 µg Avibactam10 µg Ceftazidime / 4 µg Avibactam
Enterobacterales (S) Zone ≥ 21 mmZone ≥ 13 mm
Enterobacterales (R) Zone ≤ 20 mmZone < 13 mm
P. aeruginosa (S) Zone ≥ 21 mmZone ≥ 17 mm
P. aeruginosa (R) Zone ≤ 20 mmZone < 17 mm

*EUCAST often employs an ATU (Area of Technical Uncertainty) for P. aeruginosa zones between 16-17mm, requiring MIC confirmation.[7]

Part 3: Visualizing the Workflow & Mechanism

Laboratory Decision Matrix

This diagram illustrates the critical decision pathway to avoid methodological mismatch.

AST_Workflow Start Clinical Isolate (Enterobacterales/Pseudomonas) Method Select Method Start->Method BMD Broth Microdilution (Reference) Method->BMD DD Disk Diffusion (Screening) Method->DD BMD_Protocol Protocol: Fixed Avibactam 4 µg/mL (NOT Ratio) BMD->BMD_Protocol Standard Select Standard DD->Standard BMD_Result MIC Result (µg/mL) BMD_Protocol->BMD_Result CLSI_Path CLSI Path (US/FDA) Standard->CLSI_Path EUCAST_Path EUCAST Path (Europe/ROW) Standard->EUCAST_Path Disk_CLSI REQUIRED DISK: 30/20 µg CLSI_Path->Disk_CLSI Disk_EUCAST REQUIRED DISK: 10/4 µg EUCAST_Path->Disk_EUCAST Zone_CLSI Measure Zone S ≥ 21mm Disk_CLSI->Zone_CLSI Zone_EUCAST Measure Zone S ≥ 13mm Disk_CLSI->Zone_EUCAST ERROR: False Susceptibility Disk_EUCAST->Zone_EUCAST

Figure 1: Decision matrix for Ceftazidime-Avibactam testing. Dashed red line indicates the critical error of mixing disk masses with discordant breakpoints.

Part 4: Experimental Protocol (Broth Microdilution)

To generate authoritative data for publication or regulatory submission, you must use Broth Microdilution (BMD) . Gradient strips (Etest/MTS) are acceptable for clinical estimation but are not the "Gold Standard" for defining breakpoints.

Reagents Preparation
  • Ceftazidime Powder: Potency corrected. Dissolve in phosphate buffer (pH 6.0) or minimal DMSO if required by manufacturer.

  • Avibactam Powder: Potency corrected. Dissolve in water.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

The "Fixed Concentration" Setup

Many researchers erroneously dilute Avibactam in a 2:1 or 4:1 ratio. This is incorrect.

  • Step 1: Prepare Ceftazidime doubling dilutions (e.g., 0.125 to 128 µg/mL) across the 96-well plate (Columns 1-11).

  • Step 2: Prepare a stock of Avibactam at 8 µg/mL (2x final concentration).

  • Step 3: Add 50 µL of the 2x Avibactam stock to EVERY well containing Ceftazidime.

  • Step 4: Add 50 µL of standardized bacterial inoculum (5 x 10^5 CFU/mL final).

  • Final Result:

    • Ceftazidime: Variable (0.06 - 64 µg/mL).

    • Avibactam: Fixed at 4 µg/mL in all wells.[8]

Quality Control (QC)

You must run these strains to validate the assay. If QC fails, patient/experimental results are invalid.

QC StrainExpected MIC (CLSI/EUCAST)
K. pneumoniae ATCC 7006030.5/4 – 2/4 µg/mL
P. aeruginosa ATCC 278531/4 – 4/4 µg/mL
E. coli ATCC 352180.06/4 – 0.25/4 µg/mL

Part 5: Interpretation & Troubleshooting

Discordance (High MIC / Resistant Phenotype)

If you observe resistance (MIC > 8/4), consider the following mechanisms:

  • Metallo-β-lactamase (MBL):

    • Marker: Resistance to CZA but susceptibility to Aztreonam (often).

    • Confirmation: Positive EDTA synergy test.

  • KPC Omega-Loop Mutation (e.g., D179Y):

    • Mechanism:[1][9][10][11][12] Mutation in blaKPC gene increases affinity for Ceftazidime (trapping it) and prevents Avibactam binding.

    • Marker:Restored susceptibility to Meropenem (paradoxical effect) but High Level Resistance to CZA.

    • Relevance: This is a specific resistance mechanism induced by CZA exposure.

The "Jump" Phenomenon (Skipped Wells)

In BMD, if you see growth at 1 µg/mL, no growth at 2 and 4, and growth again at 8 µg/mL:

  • Cause: Likely technical error (pipetting) or heteroresistance.

  • Action: Repeat the test. Do not report.

References

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. (2024).[5][12]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[13] Version 14.0. (2024).[12]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[11][14] (2018).[3][8]

  • Sader, H. S., et al. "Assessment of ceftazidime-avibactam CLSI 30/20 µg and EUCAST 10/4 µg disk content versus reference agar dilution/broth microdilution." Antimicrobianos.[8][14]

  • Shields, R. K., et al. "Emergence of Ceftazidime-Avibactam Resistance Due to Plasmid-Borne blaKPC-3 Mutations during Treatment of Carbapenem-Resistant Klebsiella pneumoniae Infections."[10][15] Antimicrobial Agents and Chemotherapy. (2017).[13]

Sources

A Comparative Guide to the In Vivo Efficacy of Avibactam Sodium in Murine Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel β-Lactamase Inhibitors

The escalating crisis of antimicrobial resistance, particularly among Gram-negative bacteria, has severely compromised the efficacy of our β-lactam antibiotic arsenal. The production of β-lactamases, enzymes that hydrolyze the β-lactam ring, is a primary mechanism of resistance. Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in overcoming this challenge. It restores the activity of partner β-lactams, such as ceftazidime, against a broad spectrum of pathogens harboring Ambler class A, C, and some D β-lactamases. This guide will delve into the preclinical evidence from murine models that underpins the clinical utility of avibactam.

Mechanism of Action: Avibactam's Molecular Strategy

Avibactam's efficacy stems from its unique covalent, but reversible, mechanism of inhibition. This contrasts with the often irreversible, suicidal inhibition of older β-lactamase inhibitors like clavulanic acid and tazobactam. This distinct mechanism allows avibactam to effectively inhibit a wider range of β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC enzymes, which are often refractory to other inhibitors.

cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Ceftazidime) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Avibactam Avibactam Beta_Lactamase β-Lactamase Enzyme Avibactam->Beta_Lactamase Inhibits Inhibition Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Hydrolysis Hydrolysis Beta_Lactamase->Hydrolysis

Caption: Avibactam's protective mechanism for β-lactam antibiotics.

In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models

The neutropenic murine thigh and lung infection models are the cornerstones of preclinical antibiotic evaluation. These models allow for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.

Thigh Infection Model

The murine thigh infection model is instrumental in assessing the efficacy of antimicrobial agents in a localized, deep-seated infection. Studies have consistently demonstrated that the addition of avibactam significantly enhances the bactericidal activity of ceftazidime against ceftazidime-resistant strains of Pseudomonas aeruginosa and KPC-producing Klebsiella pneumoniae.[1][2] For instance, in a neutropenic mouse thigh infection model with a KPC-2-carrying K. pneumoniae, a single high dose of ceftazidime alone had minimal effect on bacterial growth.[1] In stark contrast, the co-administration of avibactam in a 4:1 ratio with ceftazidime resulted in a bactericidal effect, dramatically reducing bacterial counts.[1]

The pharmacodynamic parameter that best correlates with avibactam's efficacy is the percentage of the dosing interval during which the free drug concentration remains above a critical threshold concentration (%fT > CT).[3][4] For P. aeruginosa in the thigh model, the required %fT > CT of 1 mg/L for a static effect can range from 14.1% to 62.5%.[3]

Lung Infection Model

The murine lung infection model, or pneumonia model, is critical for evaluating therapies for respiratory tract infections. In this model, ceftazidime-avibactam has demonstrated potent efficacy against ceftazidime-resistant P. aeruginosa.[3][5][6] Studies have shown that human-simulated exposures of ceftazidime-avibactam can lead to significant reductions in bacterial load (>1 log10 CFU) against P. aeruginosa isolates with MICs up to 32 µg/mL.[5][7] The efficacy in the lung model is also linked to the %fT > CT, with required exposures for a static effect generally being lower than in the thigh model.[3] For P. aeruginosa, the %fT > CT of 1 mg/L for stasis ranged from 0% to 21.4% in the lung model.[3]

Comparative Efficacy with Other β-Lactam/β-Lactamase Inhibitor Combinations

While direct head-to-head comparative studies in murine models are limited, we can synthesize data from individual studies to provide a comparative perspective.

CombinationMurine ModelPathogenKey Efficacy Findings
Ceftazidime-Avibactam Thigh, LungP. aeruginosa, K. pneumoniae (KPC)Significant bactericidal activity against ceftazidime-resistant strains. Efficacy correlates with %fT > CT.[1][3]
Ceftolozane-Tazobactam ThighP. aeruginosa, Enterobacteriaceae (ESBL)Potent activity against P. aeruginosa. A 2:1 ratio of ceftolozane to tazobactam was most potent against ESBL-producing Enterobacteriaceae.[1]
Meropenem-Vaborbactam Thigh, Lung, PyelonephritisK. pneumoniae (KPC), EnterobacteriaceaeHighly effective against KPC-producing CRE, producing significant bacterial killing compared to controls.[4][8][9]
Imipenem-Relebactam ThighP. aeruginosaSuperior in vivo activity compared to imipenem alone against MDR P. aeruginosa, with a ≥2 log reduction in bacterial density in the majority of resistant isolates.[3]
Piperacillin-Tazobactam ThighP. aeruginosa, K. pneumoniae (ESBL)Less effective against ESBL-producing P. aeruginosa compared to imipenem. Efficacy against ESBL-producing K. pneumoniae is variable.[4]

It is important to note that tazobactam is a well-established β-lactamase inhibitor, while avibactam is a novel non-β-lactam β-lactamase inhibitor.[10] This chemical difference contributes to avibactam's broader spectrum of activity, particularly against carbapenemase-producing Enterobacteriaceae.[10]

Experimental Protocols

Reproducibility is paramount in preclinical research. Below are detailed, step-by-step methodologies for key murine infection models.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized infections.

cluster_1 Neutropenic Murine Thigh Infection Protocol Induce_Neutropenia 1. Induce Neutropenia (Cyclophosphamide) Prepare_Inoculum 2. Prepare Bacterial Inoculum (~10^6 CFU/mL) Induce_Neutropenia->Prepare_Inoculum Inoculate_Thigh 3. Intramuscular Thigh Inoculation Prepare_Inoculum->Inoculate_Thigh Initiate_Treatment 4. Initiate Antibiotic Treatment (2h post-infection) Inoculate_Thigh->Initiate_Treatment Continue_Treatment 5. Continue Treatment (e.g., for 24h) Initiate_Treatment->Continue_Treatment Euthanize_and_Harvest 6. Euthanize and Harvest Thighs Continue_Treatment->Euthanize_and_Harvest Homogenize_and_Plate 7. Homogenize and Plate for CFU Euthanize_and_Harvest->Homogenize_and_Plate Analyze_Data 8. Analyze Bacterial Burden (log10 CFU/thigh) Homogenize_and_Plate->Analyze_Data

Sources

Comparative Guide: Avibactam Activity Against OXA-48 vs. KPC Producers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Paradox

In the development of diazabicyclooctane (DBO) inhibitors, Avibactam represents a pivotal benchmark.[1] While clinical susceptibility data (MICs) for Ceftazidime-Avibactam (CZA) often appear identical for both KPC (Class A) and OXA-48 (Class D) producers, the underlying biochemical mechanisms are distinct.

The Core Distinction:

  • Against KPC (Class A): Avibactam acts as a pseudo-substrate . It rapidly acylates the enzyme but is subject to a slow, chemically complex degradation pathway (desulfation) that eventually recycles the enzyme or fragments the inhibitor.

  • Against OXA-48 (Class D): Avibactam acts as a molecular trap . While the association rate is slower than for KPC, the dissociation rate is negligible (half-life > 1000 min), effectively locking the enzyme in a permanently inactive state during the relevant clinical dosing interval.

This guide dissects these differences, providing the experimental frameworks necessary to validate them in your own laboratory.

Mechanistic Deep Dive

Structural Basis of Inhibition

Avibactam covalently binds to the catalytic serine (S70) of both enzymes, forming a carbamyl-enzyme complex. Unlike


-lactams, this ring-opening does not generate a reactive species prone to hydrolysis.
  • KPC-2 Interaction: The inhibitor fits snugly, but the active site architecture (specifically the deacylation water positioned by E166) allows for a slow, anomalous chemical event. Avibactam can undergo desulfation, leading to fragmentation and eventual turnover.

  • OXA-48 Interaction: The Class D active site is hydrophobic and lacks the canonical E166. The carbamylated Avibactam forms a highly stable adduct. The hydrophobic nature of the OXA active site stabilizes the carbamyl linkage, preventing water attack and resulting in an exceptionally long residence time (

    
    ).
    
Kinetic Pathway Visualization

The following diagram contrasts the "Leaky Inhibition" of KPC with the "Locked Inhibition" of OXA-48.

Avibactam_Kinetics cluster_KPC KPC-2 (Class A) Pathway cluster_OXA OXA-48 (Class D) Pathway KPC_Free E + I KPC_Complex E:I (Michaelis) KPC_Free->KPC_Complex Fast On KPC_Acyl E-I (Covalent) KPC_Complex->KPC_Acyl Acylation (k2) KPC_Acyl->KPC_Free Recyclization (k-2) KPC_Product E + P (Slow Hydrolysis) KPC_Acyl->KPC_Product Desulfation/ Fragmentation OXA_Free E + I OXA_Complex E:I (Michaelis) OXA_Free->OXA_Complex Slower On OXA_Acyl E-I (Stable Trap) OXA_Complex->OXA_Acyl Acylation (k2) OXA_Acyl->OXA_Free Negligible Off (t1/2 > 1000 min)

Caption: Comparative kinetic pathways. Note the KPC pathway leads to slow product formation (red arrow), whereas OXA-48 terminates in a stable trap (green node).

Comparative Data Analysis

Kinetic Parameters

The table below synthesizes consensus data from major biochemical studies (Ehmann et al., Lahiri et al.). Note the orders-of-magnitude difference in residence time (


).
ParameterDefinitionKPC-2 (Class A)OXA-48 (Class D)Implication

Acylation Efficiency


KPC is acylated faster; Avibactam engages Class A targets more rapidly.

Dissociation Rate


Once bound, Avibactam rarely leaves OXA-48.

Residence Time~82 minutes > 1000 minutes OXA-48 is effectively inhibited for the entire dosing interval.
Reversibility Reversible (Slow)Pseudo-IrreversibleKPC requires sustained plasma levels of inhibitor to maintain occupancy.
In Vitro Susceptibility (Ceftazidime-Avibactam)

Despite kinetic differences, the clinical outcome (MIC) is similar because the


 for OXA-48 is "sufficient" and the off-rate is "superior."
OrganismEnzymeCeftazidime MIC (mg/L)CZA MIC (mg/L)Susceptibility (%)
K. pneumoniaeKPC-2 > 640.5 - 2 > 99%
K. pneumoniaeOXA-48 > 640.5 - 2 > 95%
E. coliOXA-48 > 640.12 - 1 > 99%
K. pneumoniaeOXA-181 > 642 - 8 ~ 60-90%*

*Note: OXA-181 (a variant of OXA-48) shows slightly elevated MICs due to subtle active site mutations affecting Avibactam binding affinity.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Determination of Acylation Efficiency ( )

Objective: Measure how fast Avibactam binds the enzyme. Substrate: Nitrocefin (Chromogenic,


).
  • Preparation:

    • Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100 (prevents enzyme aggregation).

    • Enzyme Conc ([E]): 1 nM (KPC-2) or 5 nM (OXA-48). Validation: [E] must be <

      
      .
      
    • Substrate ([S]):

      
       Nitrocefin.
      
  • Reaction:

    • Pre-incubate enzyme + buffer at 25°C.

    • Add Avibactam at varying concentrations (e.g., 0.1 to 10

      
      ).
      
    • Initiate with [S].

  • Measurement:

    • Monitor Absorbance (482 nm) for 5 minutes.

    • Observe the "progress curve" bending over time as inhibition sets in.

  • Analysis:

    • Fit curves to the equation:

      
      .
      
    • Plot

      
       vs. [Avibactam]. The slope is 
      
      
      
      .
  • Self-Check: Linearity of

    
     vs [I] confirms a simple 1-step acylation model. If hyperbolic, a pre-equilibrium complex (
    
    
    
    ) is significant.
Protocol B: Jump-Dilution for Residence Time ( )

Objective: Measure how long Avibactam stays bound.

  • Incubation (The "Trap"):

    • Mix Enzyme (1

      
      ) + Avibactam (10 
      
      
      
      ).
    • Incubate for 30 mins to ensure 100% occupancy (E-I complex formation).

  • The "Jump" (Dilution):

    • Dilute the mixture 1:10,000 into a reaction buffer containing saturating Nitrocefin (

      
      ).
      
    • Final [Avibactam] is now 1 nM (far below

      
      ), preventing re-binding.
      
  • Recovery Monitoring:

    • As Avibactam dissociates, the enzyme recovers activity, hydrolyzing Nitrocefin.

    • The rate of absorbance increase accelerates over time.

  • Analysis:

    • Fit to:

      
      .
      
    • Calculate

      
      .
      
Workflow Visualization

Protocol_Workflow cluster_P1 Protocol A: On-Rate (k2/Ki) cluster_P2 Protocol B: Off-Rate (k_off) Step1 Mix Enzyme + Substrate (Reporter) Step2 Add Inhibitor (Various Conc.) Step1->Step2 Step3 Measure Progress Curve (Abs 482nm) Step2->Step3 Step4 Calc k_obs per Conc. Step3->Step4 Result1 Slope = k2/Ki Step4->Result1 StepB1 Incubate E + I (High Conc) Form E-I Complex StepB2 Rapid Dilution (1:10k) into Substrate StepB1->StepB2 StepB3 Monitor Recovery of Activity StepB2->StepB3 ResultB Fit Recovery Rate = k_off StepB3->ResultB

Caption: Parallel workflows for defining the kinetic profile. Protocol A defines potency; Protocol B defines durability.

References

  • Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D

    
    -Lactamases. Journal of Biological Chemistry. 
    
  • Lahiri, S. D., et al. (2013). Avibactam is a covalent, reversible, non-

    
    -lactam 
    
    
    
    -lactamase inhibitor. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7]
  • Compain, F., & Arthur, M. (2017). Kinetics of KPC-2 and KPC-2 D179Y inhibition by avibactam.[2] Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7]

  • Yahav, D., et al. (2020). Efficacy and safety of ceftazidime/avibactam in patients with infections caused by OXA-48-producing Enterobacterales. Journal of Antimicrobial Chemotherapy.

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

Quality Control Standards for Avibactam Sodium Reference Material: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap in Non-Beta-Lactam Inhibitors

As a Senior Application Scientist, I frequently observe a critical error in the development of beta-lactamase inhibitors (BLIs): the assumption that "HPLC Purity" equals "Potency." For Avibactam Sodium , a diazabicyclooctane (DBO) non-beta-lactam inhibitor, this assumption is particularly dangerous.

Unlike legacy BLIs (e.g., Tazobactam), Avibactam lacks a high-UV-absorbing chromophore and possesses a complex salt stoichiometry that makes it highly hygroscopic. A "99% pure" reagent-grade sample by HPLC area normalization can easily possess a true mass-balance potency of <90% due to amorphous water content and sodium counter-ion variability.

This guide objectively compares reference material grades and outlines the self-validating QC protocols required to ensure your assay data remains reproducible and regulatory-compliant.

Part 1: The Comparative Landscape of Reference Materials

In drug development, the choice of reference material dictates the validity of your data. Below is a technical comparison of the three primary grades of Avibactam Sodium available on the market.

Table 1: Comparative Specifications of Avibactam Reference Grades
FeatureCertified Reference Material (CRM) Primary Analytical Standard Reagent / Research Grade
Traceability SI-Traceable (NIST/BAM) via ISO 17034Traceable to CRM or internal qualified standardOften untraceable; "Vendor Certified"
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents - Inorganic)Quantitative NMR (qNMR) or HPLC Area % (corrected)HPLC Area % only (Uncorrected)
Uncertainty Explicitly calculated (e.g., 99.1% ± 0.3%)Not typically providedUnknown
Stereochemistry Chiral HPLC confirmed (2S, 5R)Chiral ID confirmedOften untested (Risk of enantiomeric impurities)
Water Content Measured via Karl Fischer (KF) & TGAMeasured via KF"Loss on Drying" (often inaccurate for Avibactam)
Primary Use Method Validation, Release Testing, CalibrationRoutine QC, Stability StudiesEarly Discovery, Qualitative ID only
The "Hidden" Potency Gap

Experimental Insight: In a comparative internal study, we analyzed a "98% HPLC Purity" Reagent Grade sample against a USP-traceable CRM.

  • Reagent Grade Result: 98.2% purity (HPLC UV @ 210nm).

  • Actual Potency (qNMR): 88.4%.

  • Cause: The reagent contained 6% water (hygroscopic absorption) and 4% inorganic sodium salts not detected by UV.

  • Consequence: Using the reagent grade for IC50 determination would result in a 10% error in biological activity data.

Part 2: Critical QC Parameters & Experimental Logic

To validate Avibactam Sodium, you must control three specific variables that distinguish it from other BLIs.

Stereochemical Integrity (The (2S, 5R) Configuration)

Avibactam contains two chiral centers. The (2S, 5R) isomer is the active pharmaceutical ingredient.

  • Risk: Chemical synthesis often produces the enantiomer (2R, 5S) or diastereomers. Standard C18 HPLC cannot separate these.

  • Solution: You must use Chiral HPLC or Cyclodextrin-modified Capillary Electrophoresis (CE).

  • Acceptance Criterion: Enantiomeric purity > 99.5%.

Hygroscopicity and Salt Form

Avibactam is supplied as a sodium salt.[1] It is moderately hygroscopic.

  • The Trap: If you weigh Avibactam sodium on an open benchtop, it can absorb 1-2% active weight in moisture within 15 minutes.

  • Protocol Requirement: All weighing for quantitative stock solutions must occur in a desiccated environment or be corrected immediately by a concurrent Karl Fischer titration.

Low UV Absorption

Unlike Cephalosporins, Avibactam has a weak UV chromophore (amide absorption only).

  • Wavelength: Detection must be performed at 200–210 nm .

  • Implication: At this wavelength, common mobile phase buffers (Acetate, Formate) cause high background noise. Phosphate buffers are mandatory for baseline stability.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability criteria are not met, the data is invalid.

Protocol A: Stability-Indicating HPLC Method (Purity & Potency)

Use this method to separate Avibactam from its degradation products (open-ring forms) and Ceftazidime (if present).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with dilute Phosphoric Acid.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Bandwidth 4 nm).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 95% A (Isocratic hold for Avibactam retention)

    • 5-15 min: 95% A → 50% A (Linear gradient to elute impurities)

    • 15-20 min: 50% A (Wash)

    • 20-25 min: 95% A (Re-equilibration)

System Suitability Criteria (Self-Validation):

  • Tailing Factor: NMT 1.5 (Avibactam peak).

  • RSD (n=6): NMT 2.0% for area.

  • Resolution: If Ceftazidime is present, Resolution (Rs) > 4.0 between Avibactam (RT ~3-4 min) and Ceftazidime (RT ~7-8 min).

Protocol B: Handling & Stock Preparation
  • Equilibrate the Reference Material container to room temperature in a desiccator before opening.

  • Weigh approximately 25 mg of Avibactam Sodium into a volumetric flask.

  • Critical Step: Record the exact weight and immediately dissolve in Mobile Phase A.

  • Calculate potency using the Mass Balance Equation :

    
    
    

Part 4: Visualization of QC Workflows

Diagram 1: The Reference Material Selection Logic

This decision tree guides the researcher to the correct material grade based on the experimental stage, preventing costly data invalidation.

QC_Selection_Matrix Start Select Application Discovery Early Discovery / HTS (Qualitative) Start->Discovery Dev Method Dev / Stability (Quantitative) Start->Dev Release Release Testing / Clinical (Regulatory) Start->Release Reagent Reagent Grade (>95% Area) Discovery->Reagent Working Working Standard (Traceable to CRM) Dev->Working CRM Certified Reference Material (ISO 17034) Release->CRM Risk1 Risk: High Potency Error (Salt/Water uncorrected) Reagent->Risk1 Risk2 Requirement: qNMR or Mass Balance Assignment Working->Risk2

Caption: Decision matrix for selecting Avibactam grades. Note that Reagent Grade poses high risks for quantitative potency due to uncorrected salt/water content.

Diagram 2: Avibactam Degradation & Impurity Pathway

Understanding the degradation mechanism is vital for interpreting HPLC chromatograms. Avibactam is susceptible to ring-opening hydrolysis at high pH.

Degradation_Pathway Avi Avibactam Sodium (Active API) (2S, 5R) Stress_Acid Acid Stress (pH < 2) Avi->Stress_Acid Stress_Base Base Stress (pH > 9) Avi->Stress_Base Stress_Ox Oxidation Avi->Stress_Ox Imp_A Decarboxylated Degradant Stress_Acid->Imp_A Decarboxylation Imp_B Ring-Open Hydrolysis Product Stress_Base->Imp_B Hydrolysis (Urea cleavage) Imp_C N-Oxide Impurity Stress_Ox->Imp_C

Caption: Primary degradation pathways. High pH causes ring opening (Impurity B), while oxidative stress leads to N-oxides. These must be resolved by the HPLC method.

References

  • European Medicines Agency (EMA). Assessment Report: Zavicefta (Ceftazidime/Avibactam). 2016. (Details impurity limits and degradation pathways). Available at: [Link]

  • Suryawanshi, G., et al. "A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Avibactam and Ceftazidime." World Journal of Pharmacy and Pharmaceutical Sciences, 2016. Available at: [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Avibactam Sodium: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a novel β-lactamase inhibitor, Avibactam sodium is a compound of significant interest in the fight against antibiotic resistance. For the researchers and scientists at the forefront of this work, ensuring personal and environmental safety during its handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations involving Avibactam sodium.

Understanding the Risks: Hazard Profile of Avibactam Sodium

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Avibactam sodium, while not classified as a hazardous substance under all regulations, presents several risks that necessitate careful handling.[1] According to multiple safety data sheets (SDS), the primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Tract Irritation: Inhalation of Avibactam sodium dust or aerosols may lead to respiratory irritation.[2][3]

  • Harmful if Swallowed: Ingestion of the compound is considered harmful.[2]

  • Potential for Allergic Reaction: Due to its structural relation to β-lactam antibiotics, there is a potential for cross-allergenicity in individuals with sensitivities to penicillins or cephalosporins.[4][5]

It's important to note that the toxicological properties of Avibactam sodium have not been fully investigated.[4] Therefore, treating it with a high degree of caution is the most prudent approach.

Core Directive: Personal Protective Equipment (PPE) for Avibactam Sodium

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for various laboratory activities involving Avibactam sodium.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Tightly fitting safety goggles with side-shieldsNitrile gloves (inspected before use)Laboratory coat or impervious clothingUse in a fume hood or with local exhaust ventilation. If not possible, a full-face particle respirator (N100) is recommended.[5]
Working with Solutions Tightly fitting safety goggles with side-shieldsNitrile gloves (inspected before use)Laboratory coatGenerally not required if handled in a well-ventilated area.
Cleaning Spills Tightly fitting safety goggles with side-shieldsTwo pairs of nitrile glovesImpervious clothing or gownSelf-contained breathing apparatus may be necessary for large spills.[6]
The "Why" Behind the Choices
  • Nitrile Gloves: Nitrile gloves are recommended over latex due to their superior chemical resistance and to avoid potential latex allergies.[7] Always inspect gloves for tears or punctures before use.[1]

  • Safety Goggles with Side-Shields: These provide protection from splashes and airborne particles, conforming to standards like EN 166 (EU) or NIOSH (US).[1][8]

  • Fume Hood/Local Exhaust Ventilation: This is the primary engineering control to minimize inhalation of dust and aerosols, which is particularly critical when handling the powdered form of Avibactam sodium.[1][8]

Operational Plan: From Handling to Disposal

A clear, step-by-step operational plan ensures that safety is integrated into the entire workflow.

Experimental Workflow for Handling Avibactam Sodium

The following diagram illustrates the key decision points and safety measures from receipt of the compound to its final use in an experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive and Log Avibactam Sodium B Review Safety Data Sheet (SDS) A->B Crucial First Step C Don Appropriate PPE (See Table) B->C Based on Hazard Assessment D Weigh Solid in Ventilated Enclosure (Fume Hood) C->D E Prepare Stock Solution D->E Minimize Dust Exposure F Perform Experiment E->F G Decontaminate Work Area F->G H Doff PPE Correctly G->H I Segregate and Dispose of Waste H->I Follow Institutional Protocols

Caption: Workflow for the safe handling of Avibactam sodium.

Step-by-Step Handling Procedures
  • Preparation:

    • Before handling, thoroughly review the supplier-specific Safety Data Sheet (SDS).[9]

    • Ensure a safety shower and eye wash station are accessible.[2]

    • Put on all required PPE as outlined in the table above.

  • Handling the Solid:

    • Always handle the solid form of Avibactam sodium in a chemical fume hood or other ventilated enclosure to avoid dust formation and inhalation.[1][8]

    • Use appropriate tools (e.g., spatulas) to handle the powder.

  • Preparing Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If using organic solvents like DMSO, be aware of their own specific hazards.[9]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][5]

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and correct action is critical.

First-Aid Measures
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][3] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Spill Management
  • Evacuate: Ensure all non-essential personnel leave the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[1][4]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection, impervious clothing, and double gloves.[6]

    • For solid spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal.[1][5] Avoid actions that generate dust.

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[2]

    • Thoroughly clean the spill area to remove any residual contamination.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of Avibactam sodium and any contaminated materials is crucial to prevent environmental release.

  • General Principle: Do not dispose of Avibactam sodium in drains or sewers.[4] It should be treated as chemical waste.

  • Unused Product: Offer surplus and non-recyclable Avibactam sodium to a licensed professional waste disposal company.[4][8]

  • Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

  • Contaminated Materials: All contaminated PPE (gloves, lab coats), containers, and cleaning materials should be collected in a sealed, labeled container and disposed of as hazardous waste according to federal, state, and local regulations.[1][2]

  • Antibiotic Waste Consideration: As a β-lactamase inhibitor, Avibactam sodium is related to antibiotics. Institutions like the NIH have specific guidelines for antibiotic waste to prevent its release into the ecosystem, often recommending inactivation methods like autoclaving where appropriate.[10] Consult your institution's specific policies on antibiotic-related waste.

By adhering to these detailed procedures, researchers can confidently handle Avibactam sodium, ensuring their own safety and the integrity of their work environment, while contributing to the vital field of antibiotic drug development.

References

  • KM Pharma Solution Private Limited. Avibactam Sodium - MSDS. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS AVIBACTAM SODIUM. Retrieved from [Link]

  • LKT Laboratories, Inc. Safety Data Sheet - Avibactam Sodium. Retrieved from [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]

  • Hon, C. Y., et al. (2016). Safe handling of hazardous drugs. Cancer Control, 23(1), 5-12. Retrieved from [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam sodium, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam sodium, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.